2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE
Description
BenchChem offers high-quality 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H10ClNS |
|---|---|
Molecular Weight |
175.68 g/mol |
IUPAC Name |
2-(chloromethyl)-4-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C7H10ClNS/c1-5(2)6-4-10-7(3-8)9-6/h4-5H,3H2,1-2H3 |
InChI Key |
TYAQAJHTSFPCCD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CSC(=N1)CCl |
Origin of Product |
United States |
Foundational & Exploratory
stability and storage conditions for 2-(chloromethyl)-4-isopropylthiazole
An In-depth Technical Guide Topic: A Comprehensive Guide to the Stability and Storage of 2-(Chloromethyl)-4-isopropylthiazole for Research and Development Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
2-(Chloromethyl)-4-isopropylthiazole is a key heterocyclic building block in synthetic chemistry, valued for its role in the development of novel pharmaceutical and agrochemical agents. However, its utility is intrinsically linked to its chemical integrity. The presence of a reactive chloromethyl group appended to the thiazole core introduces significant stability challenges. This guide provides a comprehensive overview of the chemical stability of 2-(chloromethyl)-4-isopropylthiazole, detailing its primary degradation pathways, including hydrolysis, oxidation, and photodegradation. We present field-proven protocols for optimal storage and handling to mitigate degradation, ensuring the compound's purity and reactivity for experimental use. Furthermore, this document outlines a systematic approach to performing stability assessments, empowering researchers to validate and maintain the quality of this critical reagent over time.
Introduction to 2-(Chloromethyl)-4-isopropylthiazole
Chemical Identity and Core Properties
2-(Chloromethyl)-4-isopropylthiazole is a substituted thiazole derivative. The thiazole ring is a fundamental scaffold found in numerous biologically active compounds, including vitamins and antibiotics.[1][2][3] The specific combination of the chloromethyl and isopropyl groups makes this molecule a versatile intermediate for further chemical modification.
| Property | Value | Reference |
| CAS Number | 40516-57-2 | |
| Molecular Formula | C₇H₁₀ClNS | |
| Molecular Weight | 175.68 g/mol | |
| Appearance | Solid | |
| Hazard Class | Acute Toxicity 4 (Oral) |
Significance in Synthetic Chemistry
The utility of 2-(chloromethyl)-4-isopropylthiazole stems from the high reactivity of the chloromethyl group. The chlorine atom is an excellent leaving group, making the adjacent methylene carbon highly susceptible to nucleophilic substitution (S_N_2) reactions. This allows for the facile introduction of a wide variety of functional groups (e.g., amines, alcohols, thiols, cyanides), enabling the construction of more complex molecular architectures. This reactivity is foundational to its use in medicinal chemistry and materials science.
Inherent Stability Challenges
The very feature that makes this compound synthetically valuable—the reactive chloromethyl group—is also the primary source of its instability. This group is analogous to a benzylic halide, exhibiting enhanced reactivity. Coupled with the potential for the thiazole sulfur to undergo oxidation, the molecule requires careful handling and storage to prevent the formation of impurities that could compromise experimental outcomes.[4]
Chemical Stability and Degradation Pathways
While the compound is generally stable under standard ambient conditions when properly stored, several factors can induce degradation. Understanding these pathways is critical for maintaining a high-purity supply.
Primary Degradation Mechanisms
-
Hydrolysis: This is the most significant degradation pathway. The electrophilic carbon of the chloromethyl group is readily attacked by nucleophiles, with water being a ubiquitous and potent reactant. Atmospheric moisture is sufficient to initiate hydrolysis, converting the chloromethyl group into a hydroxymethyl group, thereby forming 4-(hydroxymethyl)-2-isopropylthiazole and hydrochloric acid. This process is autocatalytic, as the generated HCl can accelerate further degradation.
-
Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, particularly in the presence of strong oxidizing agents or certain solvents like dimethyl sulfoxide (DMSO), which can act as an oxidant.[4] This can lead to the formation of the corresponding thiazole S-oxide or S-dioxide, altering the electronic properties and biological activity of the molecule.
-
Photodegradation: Exposure to light, especially high-energy UV radiation, can provide the energy needed to initiate radical reactions or other degradation pathways.[4] While specific photostability data is limited, it is a common vulnerability for complex organic molecules and should be proactively managed.
-
Thermal Degradation: Strong heating must be avoided. In addition to accelerating the above degradation pathways, it can lead to the formation of explosive mixtures with air on intense heating.
Visualizing Potential Degradation
The following diagram illustrates the primary environmental factors that can lead to the degradation of 2-(chloromethyl)-4-isopropylthiazole.
Caption: Primary degradation pathways for 2-(chloromethyl)-4-isopropylthiazole.
Recommended Storage and Handling Protocols
Adherence to strict storage and handling protocols is non-negotiable for preserving the integrity of this reagent.
Optimal Storage Conditions
The following conditions are recommended to maximize the shelf-life of both the solid compound and its solutions.
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool place.[5][6][7] For long-term storage, ≤ 4°C is advised. For solutions in solvents like DMSO, -20°C or -80°C is optimal.[4] | Reduces the kinetic rate of all degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | Prevents hydrolysis from atmospheric moisture and oxidation from atmospheric oxygen. |
| Container | Use the original, tightly sealed container.[5][6] For aliquots, use amber glass vials with PTFE-lined caps. | Prevents exposure to air and moisture. Amber glass protects from light. |
| Light | Store in the dark, protected from direct sunlight and UV sources. | Mitigates the risk of photodegradation. |
| Location | Store in a locked, dedicated, well-ventilated cabinet for hazardous materials.[7][8] | Ensures safety and prevents unauthorized access. |
Incompatible Materials and Conditions to Avoid
To prevent rapid decomposition or hazardous reactions, DO NOT store this compound with or expose it to:
-
Water/Moisture
Step-by-Step Handling Protocol for Aliquoting
This protocol ensures minimal exposure to atmospheric contaminants during handling.
-
Preparation: Don all required Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and safety glasses.[5] Conduct all operations within a certified chemical fume hood.[8]
-
Equilibration: Allow the sealed container of the compound to warm to ambient temperature for at least 30-60 minutes before opening. This crucial step prevents condensation of atmospheric moisture onto the cold solid.
-
Inert Atmosphere: If available, transfer the material inside a glovebox. If not, set up a positive pressure of inert gas (Argon or Nitrogen) directed into the container while open.
-
Dispensing: Use a clean, dry spatula to quickly weigh and transfer the desired amount of solid into a pre-tared, dry receiving vial.
-
Sealing: Immediately and tightly seal both the primary container and the new aliquot vial. Purge the headspace of both containers with inert gas before final sealing if possible.
-
Storage: Return the primary container to its designated cold storage location. Label the new aliquot clearly with the compound name, concentration (if a solution is made), date, and your initials.
-
Cleanup: Decontaminate the spatula and work area according to your institution's safety guidelines. Dispose of any contaminated materials as hazardous waste.[7]
Experimental Workflow for Stability Assessment
For critical applications, especially in GMP or GLP environments, verifying the stability of a specific lot of material is essential.
Protocol: Accelerated Stability Study
Objective: To assess the short-term stability of 2-(chloromethyl)-4-isopropylthiazole under stressed conditions to predict its long-term stability under recommended storage.
Materials:
-
A fresh lot of 2-(chloromethyl)-4-isopropylthiazole.
-
HPLC-grade acetonitrile and water.
-
Calibrated analytical balance.
-
Temperature and humidity-controlled stability chamber.
-
Photostability chamber.
-
HPLC system with a UV detector and a suitable C18 column.
-
Amber and clear glass vials with PTFE-lined caps.
Methodology:
-
Initial Analysis (T=0): Prepare a stock solution of the compound in acetonitrile. Immediately analyze this solution by HPLC to determine its initial purity. This serves as the baseline reference.
-
Sample Preparation: Weigh several identical samples (e.g., 5-10 mg) into separate vials.
-
Stress Conditions:
-
Control: Store one set of vials under the ideal recommended conditions (-20°C, dark, inert atmosphere).
-
Accelerated Thermal/Humidity: Place one set of vials in a stability chamber set to 40°C and 75% relative humidity.
-
Photostability: Place another set of vials (in clear glass) in a photostability chamber according to ICH Q1B guidelines.
-
-
Time Points: Pull one vial from each stress condition and the control condition at predetermined time points (e.g., 1 week, 2 weeks, 4 weeks).
-
Analysis: Dissolve the contents of each pulled vial in a fixed volume of acetonitrile and analyze by HPLC under the same conditions as the T=0 sample.
-
Evaluation: Compare the purity of the stressed samples to both the T=0 sample and the control sample. A significant decrease in the main peak area and/or the appearance of new impurity peaks indicates degradation.
Logical Workflow for Stability Testing
The following diagram outlines the decision-making process for a comprehensive stability assessment program.
Caption: A logical workflow for conducting a stability study.
Conclusion
The chemical integrity of 2-(chloromethyl)-4-isopropylthiazole is paramount to its successful application in research and development. Its inherent reactivity necessitates a proactive and informed approach to storage and handling. By understanding the primary degradation pathways—hydrolysis and oxidation—and implementing the protocols outlined in this guide, researchers can significantly mitigate the risk of sample degradation. Storing the compound in a cool, dry, dark environment under an inert atmosphere and adhering to careful handling procedures will ensure its stability, leading to more reliable and reproducible scientific outcomes.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Improving the stability of thiazole compounds in DMSO for long-term storage. (n.d.). Benchchem.
- natural 2-isopropyl-4-methylthiazole - Safety Data Sheet. (2023).
- 2-ISOPROPYL-4-METHYL THIAZOLE (PEACH THIAZOLE)
- 2-Isopropyl-4-methylthiazole - Safety D
- 2-CHLORO-4-METHYL-THIAZOLE - Safety D
- Safety D
- MATERIAL SAFETY D
- SAFETY D
- Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities. (2023). PubMed.
- 4-(Chloromethyl)-2-isopropylthiazole. (n.d.). Sigma-Aldrich.
- Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Upd
- Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (n.d.).
Sources
- 1. Recent Literature on the Synthesis of Thiazole Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. axxence.de [axxence.de]
- 6. aurochemicals.com [aurochemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. fishersci.com [fishersci.com]
- 9. multimedia.3m.com [multimedia.3m.com]
- 10. hologic.com [hologic.com]
The Thiazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties and versatile synthetic accessibility have cemented its role as a fundamental building block in a multitude of clinically successful therapeutic agents.[3][4] This guide provides an in-depth exploration of the thiazole core, moving beyond a simple recitation of facts to elucidate the causal relationships behind its utility in drug design. We will dissect its physicochemical attributes, detail robust synthetic protocols, analyze its function as both a pharmacophore and a bioisostere, and survey its application across diverse therapeutic areas, including oncology, infectious diseases, and inflammation.[5][6] This document is designed to serve as a technical resource for researchers, providing field-proven insights and actionable protocols to leverage the full potential of the thiazole scaffold in drug discovery and development programs.
The Thiazole Core: Physicochemical & Structural Rationale for Bioactivity
The utility of the thiazole ring in drug design is not accidental; it is a direct consequence of its distinct electronic and structural characteristics. The 1,3-disposition of the electron-donating sulfur atom and the electron-accepting imine (-C=N-) group creates a unique electronic environment.[7] This arrangement results in a π-excessive heterocycle with a significant dipole moment and the capacity for a wide range of intermolecular interactions.[8]
The aromatic nature of the ring is due to the delocalization of a lone pair of electrons from the sulfur atom.[7] This electronic distribution makes the C2 position the most electron-deficient and acidic, rendering it susceptible to deprotonation and subsequent nucleophilic attack, a key feature for functionalization.[8][9][10] Conversely, the C5 position is the most electron-rich, making it the preferred site for electrophilic substitution.[9] The nitrogen atom at position 3 acts as a hydrogen bond acceptor, a critical interaction for binding to biological targets like enzyme active sites and receptors.[11]
These properties allow the thiazole ring to serve multiple roles in a drug molecule: it can be a rigid scaffold to orient other functional groups, a key pharmacophoric element that interacts directly with the target, or a bioisosteric replacement for other rings to fine-tune physicochemical properties and improve metabolic stability.[8]
Table 1: Comparative Physicochemical Properties of Thiazole and Related Azoles
| Property | Thiazole | Imidazole | Oxazole | Rationale for Significance in Drug Design |
|---|---|---|---|---|
| pKa (of conjugate acid) | ~2.5[7][8] | ~7.0[7] | ~0.8[7] | Thiazole's weak basicity ensures it is largely uncharged at physiological pH, aiding membrane permeability. |
| Dipole Moment (µ) | ~1.61 D[7][8] | ~3.80 D[7] | ~1.50 D[7] | The significant dipole moment facilitates polar interactions with biological targets. |
| Calculated LogP (cLogP) | ~0.49[7] | ~-0.03[7] | ~-0.18[7] | Indicates a balanced lipophilicity, favorable for both aqueous solubility and membrane crossing. |
| Hydrogen Bonding | Acceptor (at N3) | Donor & Acceptor | Acceptor (at N3) | The N3 atom's ability to accept hydrogen bonds is a crucial anchor point for target binding.[11] |
Synthesis of the Thiazole Scaffold: The Hantzsch Synthesis and Its Variants
The ability to reliably and efficiently construct the thiazole ring is paramount to its widespread use. While several methods exist, the Hantzsch thiazole synthesis, first described in 1887, remains the most robust and versatile approach.[12][13] Its enduring relevance stems from the ready availability of starting materials and the operational simplicity of the reaction. Other notable methods include the Cook-Heilbron synthesis for 5-aminothiazoles and the Gabriel synthesis.[14][15][16]
The Hantzsch Thiazole Synthesis: Mechanism and Rationale
The Hantzsch synthesis is a condensation reaction between an α-halocarbonyl compound (e.g., an α-haloketone) and a thioamide.[13] The causality of the mechanism is a two-step process:
-
Nucleophilic Attack: The sulfur atom of the thioamide, being a soft nucleophile, attacks the electrophilic α-carbon of the haloketone in an SN2 reaction, displacing the halide.[1]
-
Cyclization and Dehydration: The intermediate undergoes an intramolecular cyclization where the thioamide nitrogen attacks the carbonyl carbon. Subsequent dehydration yields the stable aromatic thiazole ring.[1][17]
This reaction's reliability makes it a self-validating system; successful formation of the aromatic product, often confirmed by NMR and mass spectrometry, validates the preceding mechanistic steps.
Caption: Typical Experimental Workflow for the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-phenylthiazole
This protocol provides a detailed, self-validating methodology for a classic Hantzsch synthesis. The choice of reactants is based on commercial availability and the product's utility as a versatile intermediate.
-
Objective: To synthesize 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.
-
Materials:
-
2-Bromoacetophenone (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (95%)
-
Deionized Water
-
-
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (e.g., 5.0 g, 25.1 mmol) in 50 mL of 95% ethanol. Add thiourea (e.g., 2.1 g, 27.6 mmol) to the solution.
-
Reaction Execution: Heat the mixture to reflux with stirring. The choice of reflux ensures sufficient thermal energy to overcome the activation barrier for both the initial SN2 reaction and the subsequent dehydration.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase. The disappearance of the 2-bromoacetophenone spot indicates reaction completion, typically within 4-5 hours.[17] This in-process control is critical for preventing side-product formation from prolonged heating.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. A precipitate of the hydrobromide salt of the product should form.
-
Isolation: Filter the solid product using a Büchner funnel and wash with a small amount of cold ethanol to remove any unreacted starting materials.
-
Neutralization: Resuspend the filtered solid in 50 mL of water and neutralize by slowly adding a saturated sodium bicarbonate solution until the pH is ~8. This converts the salt to the free base.
-
Final Isolation: Filter the resulting white precipitate, wash thoroughly with deionized water, and dry under vacuum.
-
-
Validation & Characterization:
-
Yield: Calculate the percentage yield.
-
Melting Point: Compare the observed melting point with the literature value.
-
Spectroscopy: Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry. The appearance of the characteristic thiazole proton signal and the correct molecular ion peak validates the successful synthesis.
-
The Role of the Thiazole Scaffold in Drug Design & SAR
The success of the thiazole scaffold is deeply rooted in its ability to be systematically modified to optimize biological activity. Structure-Activity Relationship (SAR) studies reveal how substitutions at the C2, C4, and C5 positions influence a compound's potency, selectivity, and pharmacokinetic profile.[18][19]
-
C2 Position: Often substituted with amino, hydrazinyl, or other groups that can act as hydrogen bond donors or serve as attachment points for larger side chains.[17][20] This position is critical for anchoring the molecule in a binding pocket.
-
C4 Position: Frequently bears aryl or alkyl substituents. These groups can engage in hydrophobic or π-stacking interactions and are key for modulating lipophilicity and target selectivity.[20]
-
C5 Position: Substitution at this position is used to fine-tune electronic properties and steric bulk, often impacting the molecule's overall conformation and metabolic stability.[20]
Caption: Structure-Activity Relationship (SAR) Logic for the Thiazole Scaffold.
Therapeutic Applications & Mechanisms of Action
Thiazole derivatives have demonstrated a remarkable breadth of pharmacological activities, leading to their development as drugs for a wide range of diseases.[5][21] The scaffold is present in more than 18 FDA-approved drugs.[21]
Anticancer Agents
The thiazole ring is a cornerstone of modern oncology drugs.[10][22][23] Many thiazole-containing compounds function as kinase inhibitors, interfering with signaling pathways that drive cell proliferation.[24][25]
-
Mechanism: Thiazole derivatives can bind to the ATP-binding pocket of kinases, such as BCR-ABL or BRAF. The thiazole nitrogen often forms a critical hydrogen bond with the hinge region of the kinase, while substituents at the C4 and C5 positions occupy adjacent hydrophobic pockets, ensuring high affinity and selectivity.[23][24] Other anticancer mechanisms include the disruption of microtubule assembly and the induction of apoptosis.[22][25]
Caption: Mechanism of Action for Thiazole-based Kinase Inhibitors in Cancer.
Antimicrobial Agents
From early sulfa drugs to modern antibiotics, thiazoles have a long history in combating infectious diseases.[8][21][26]
-
Mechanism: The mechanisms are diverse. For example, Sulfathiazole, an early antibiotic, acts as a competitive inhibitor of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[8][27] The structural similarity of the thiazole-containing drug to the natural substrate (p-aminobenzoic acid) is the basis for its inhibitory action. Other thiazole derivatives function by disrupting cell wall synthesis or other vital metabolic pathways.[21][28]
Anti-inflammatory Agents
Thiazole-containing nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage pain and inflammation.[26][29]
-
Mechanism: Drugs like Meloxicam exhibit preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1.[30] COX-2 is the inducible enzyme responsible for producing prostaglandins that mediate inflammation. The specific binding of the thiazole moiety and its substituents within the COX-2 active site is responsible for this selectivity, which leads to a more favorable gastrointestinal safety profile compared to non-selective NSAIDs.
Case Studies: FDA-Approved Thiazole-Containing Drugs
The therapeutic and commercial success of the thiazole scaffold is best illustrated by the numerous drugs on the market.
Table 2: Prominent FDA-Approved Drugs Featuring the Thiazole Scaffold
| Drug Name | Therapeutic Class | Mechanism of Action | Reference |
|---|---|---|---|
| Dasatinib | Anticancer | Multi-targeted kinase inhibitor (BCR-ABL, Src family) | [22][24][31] |
| Ritonavir | Antiretroviral | HIV protease inhibitor | [3][8][32] |
| Meloxicam | Anti-inflammatory (NSAID) | Preferential COX-2 inhibitor | [8][19][26] |
| Sulfathiazole | Antibacterial | Folic acid synthesis inhibitor | [3][8][31] |
| Nizatidine | Antiulcer | Histamine H2 receptor antagonist | [8][19][30] |
| Pramipexole | Antiparkinsonian | Dopamine agonist |[8] |
Conclusion and Future Perspectives
The thiazole scaffold is a testament to the power of heterocyclic chemistry in addressing complex biomedical challenges. Its combination of electronic versatility, synthetic tractability, and proven clinical success ensures its continued prominence in drug discovery.[5][33] Future research will likely focus on developing novel, more efficient synthetic methodologies and exploring new biological targets. The use of thiazole derivatives in targeted therapies, such as antibody-drug conjugates and proteolysis-targeting chimeras (PROTACs), represents an exciting frontier. As our understanding of disease biology deepens, the rational design of new thiazole-based agents will undoubtedly lead to the next generation of innovative medicines.
References
-
Cook–Heilbron thiazole synthesis - Wikipedia. Available at: [Link]
-
Kushwaha, P., et al. (2023). 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 22(3), 133-163. Available at: [Link]
-
A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). Journal of Drug Delivery and Therapeutics, 11(5), 147-154. Available at: [Link]
-
A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Malaysian Journal of Chemistry, 23(1), 81-93. Available at: [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules, 26(11), 3197. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Available at: [Link]
-
Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. (2023). Future Journal of Pharmaceutical Sciences, 9(1), 22. Available at: [Link]
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Available at: [Link]
-
Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. Available at: [Link]
-
Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Available at: [Link]
-
An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). International Journal of Health Sciences, 6(S5), 5272-5290. Available at: [Link]
-
Structure–activity relationship (SAR) of thiazole, thiophene, pyrindone derivatives. (n.d.). ResearchGate. Available at: [Link]
-
Hussein, W., & Zitouni, T. G. (2018). Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review. MOJ Biorganic & Organic Chemistry, 2(2), 52-55. Available at: [Link]
-
A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (2022). International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link]
-
Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. (2025). ResearchGate. Available at: [Link]
-
Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(14), 2569-2591. Available at: [Link]
-
Chhabria, M. T., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry. Available at: [Link]
-
A structure-activity relationship study of thiazole derivatives with H1-antihistamine activity. (2011). Medicinal Chemistry Research, 20(7), 931-939. Available at: [Link]
-
1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (2023). Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3933. Available at: [Link]
-
An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
-
THIAZOLE AND ITS DERIVATIVES: MEDICINAL IMPORTANCE AND VARIOUS ROUTES OF SYNTHESIS. (2019). JETIR. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules, 27(12), 3933. Available at: [Link]
-
Thiazole. (n.d.). CUTM Courseware. Available at: [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (n.d.). Journal of Pharmaceutical Research International. Available at: [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). International Journal of Molecular Sciences, 24(15), 12439. Available at: [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). Molecules, 26(21), 6432. Available at: [Link]
-
The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. (2022). Journal of the Serbian Chemical Society. Available at: [Link]
-
Unveiling The Therapeutic Potential Of Thiazoles: A Review Of Their Biological Activities. (2024). International Journal of Research in Pharmaceutical Sciences. Available at: [Link]
-
Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. (2025). Future Medicinal Chemistry. Available at: [Link]
-
Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (2022). Indian Journal of Pharmaceutical Education and Research, 56(3), 661-681. Available at: [Link]
-
SYNTHESIS OF 1,3-THIAZOLE DERIVATIVES. (2021). ResearchGate. Available at: [Link]
-
Hantzsch Thiazole Synthesis. (n.d.). SynArchive. Available at: [Link]
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2026). ResearchGate. Available at: [Link]
-
Thiazole-containing compounds as therapeutic targets for cancer therapy. (2020). European Journal of Medicinal Chemistry, 189, 112016. Available at: [Link]
-
Mechanism of Hantzsch Thiazole Synthesis. (n.d.). ResearchGate. Available at: [Link]
-
Synthesis and Physicochemical Characterization of Novel Dicyclopropyl-Thiazole Compounds as Nontoxic and Promising Antifungals. (2023). International Journal of Molecular Sciences, 24(13), 11116. Available at: [Link]
-
Marketed drugs containing thiazole ring. (n.d.). ResearchGate. Available at: [Link]
-
The drugs containing thiazole ring. (n.d.). ResearchGate. Available at: [Link]
-
Review on Chemical-Biological Applications of Thiazole Derivatives. (2020). Scientific Forefront. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 7. sciencescholar.us [sciencescholar.us]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 10. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 11. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 13. synarchive.com [synarchive.com]
- 14. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 15. ijarsct.co.in [ijarsct.co.in]
- 16. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. archives.ijper.org [archives.ijper.org]
- 20. One moment, please... [mjas.analis.com.my]
- 21. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Thiazole-containing compounds as therapeutic targets for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. benthamdirect.com [benthamdirect.com]
- 26. jetir.org [jetir.org]
- 27. jchemrev.com [jchemrev.com]
- 28. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ijpsjournal.com [ijpsjournal.com]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. Synthesis of new thiazole and thiazolyl derivatives of medicinal significant-a short review - MedCrave online [medcraveonline.com]
2-(chloromethyl)-4-isopropylthiazole molecular weight and formula
[2]
Executive Summary
4-(Chloromethyl)-2-isopropylthiazole is a heterocyclic building block essential to the synthesis of protease inhibitors. It serves as the "warhead" precursor that introduces the thiazole moiety into the backbone of Ritonavir (Norvir) and Cobicistat (Tybost). Its chemical utility lies in the high reactivity of the chloromethyl group, which acts as an electrophile for alkylation reactions, typically with secondary amines.
From a process chemistry perspective, this molecule is synthesized via the Hantzsch thiazole synthesis, condensing a thioamide with an
Physicochemical Profile
The compound is most commonly handled as its hydrochloride salt to enhance stability and crystallinity.
| Property | Free Base | Hydrochloride Salt |
| IUPAC Name | 4-(Chloromethyl)-2-(propan-2-yl)-1,3-thiazole | 4-(Chloromethyl)-2-isopropylthiazole hydrochloride |
| CAS Number | 76409-22-6 | 65386-28-9 (Commercial Standard) |
| Molecular Formula | ||
| Molecular Weight | 175.68 g/mol | 212.14 g/mol |
| Appearance | Yellowish oil (often unstable) | Off-white to tan crystalline solid |
| Solubility | Soluble in DCM, EtOAc, Methanol | Soluble in Water, Methanol, DMSO |
| Melting Point | N/A (Liquid at RT) | ~110–115 °C (Decomposes) |
| Reactivity | High (Alkylation susceptible) | Moderate (Stabilized by protonation) |
Synthetic Pathways (Process Chemistry)
The industrial synthesis follows a convergent Hantzsch Thiazole Synthesis . This route is preferred for its scalability and the availability of precursors.
Reaction Scheme
The synthesis proceeds in two primary stages:
-
Thionation: Conversion of isobutyramide to isobutyrothioamide.
-
Cyclization: Condensation of the thioamide with 1,3-dichloroacetone.[2][3]
Note: 1,3-dichloroacetone is a potent lachrymator and must be handled in a fume hood.
Detailed Protocol
-
Step 1: Preparation of Isobutyrothioamide
-
Reagents: Isobutyramide, Phosphorus Pentasulfide (
) or Lawesson's Reagent. -
Solvent: THF or Toluene.
-
Conditions: Reflux for 2–4 hours.
-
Workup: Filter off inorganic solids; concentrate filtrate. The thioamide intermediate is often used directly without extensive purification to minimize odor issues.
-
-
Step 2: Hantzsch Cyclization
-
Reagents: Isobutyrothioamide (1.0 eq), 1,3-Dichloroacetone (1.0–1.1 eq).
-
Solvent: Acetone or Ethanol.
-
Procedure:
-
Dissolve 1,3-dichloroacetone in acetone.
-
Add isobutyrothioamide slowly to control the exotherm.
-
Reflux the mixture for 4–8 hours. The reaction is driven by the elimination of water and HCl.
-
Crystallization: Upon cooling, the hydrochloride salt of the product often precipitates directly. If not, the solvent volume is reduced, and an anti-solvent (e.g., diethyl ether or hexanes) is added.
-
-
Yield: Typically 60–80%.
-
Reaction Logic Diagram
Caption: Hantzsch synthesis pathway converting isobutyramide to the target thiazole via a thioamide intermediate.
Applications in Drug Design[3][6]
This molecule is a "privileged structure" in antiviral drug design. It is specifically used to construct the 2-isopropyl-4-((N-methyl)aminomethyl)thiazole side chain found in Ritonavir.[2]
Mechanism of Incorporation
The chloromethyl group serves as a leaving group. In the synthesis of Ritonavir:
-
Amination: The 4-(chloromethyl)-2-isopropylthiazole is reacted with methylamine (
). -
Substitution: The chlorine is displaced by the amine via an
mechanism. -
Result: Formation of 2-isopropyl-4-((methylamino)methyl)thiazole , which is then coupled to the core peptidomimetic backbone of the drug.
Structural Role in Ritonavir
The thiazole ring interacts with the CYP3A4 enzyme.[4] Ritonavir is a potent CYP3A4 inhibitor (booster). The thiazole nitrogen coordinates with the heme iron of the cytochrome P450 enzyme, causing irreversible or quasi-irreversible inhibition. This "boosting" effect increases the plasma concentration of co-administered antivirals.
Caption: Incorporation of the thiazole building block into the Ritonavir scaffold.
Analytical Characterization
To validate the identity of 4-(chloromethyl)-2-isopropylthiazole, the following spectral data is expected:
-
NMR (DMSO-
, 400 MHz):-
1.35 (d, 6H,
Hz): Isopropyl methyl groups ( ). -
3.30 (sept, 1H,
Hz): Isopropyl methine proton ( ). -
4.85 (s, 2H): Chloromethyl protons (
). -
7.65 (s, 1H): Thiazole ring proton at position 5 (
).
-
1.35 (d, 6H,
-
Mass Spectrometry (ESI+):
-
[M+H]+: 176.05 (consistent with
). -
Isotope Pattern: Distinctive 3:1 ratio for M and M+2 peaks due to the Chlorine-35/37 isotopes.
-
Safety & Handling (E-E-A-T)
-
Genotoxicity: As a primary alkyl halide, this compound is structurally alert for genotoxicity (potential to alkylate DNA). In a GMP environment, it must be treated as a Potentially Genotoxic Impurity (PGI) . It should be purged to low ppm levels in the final drug substance.
-
Lachrymator Precursors: The starting material, 1,3-dichloroacetone, is a severe lachrymator (tear gas agent). Synthesis must occur in a high-efficiency fume hood.
-
Stability: The free base is prone to hydrolysis (forming the alcohol) or dimerization upon prolonged storage. Store as the HCl salt under inert atmosphere (Argon/Nitrogen) at 2–8 °C.
References
-
Kempf, D. J., et al. (1998). "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease."[2] Journal of Medicinal Chemistry, 41(4), 602-617.
-
Bauer, J., et al. (2001).[1] "Ritonavir: An Extraordinary Example of Conformational Polymorphism." Pharmaceutical Research, 18, 859–866.
-
PubChem. (2025). "Compound Summary: 4-(Chloromethyl)-2-isopropylthiazole hydrochloride." National Library of Medicine.
-
Witte, K., et al. (1996). "Process for the preparation of 2,4-disubstituted thiazoles." U.S. Patent 5,541,206.[5]
-
Stuk, T. L., et al. (1994). "Process for the preparation of a HIV protease inhibitor."[2][3] World Intellectual Property Organization, WO 94/14436.
Sources
- 1. TW200825091A - Spiro-oxindole compounds useful in treating sodium channel-mediated diseases or conditions - Google Patents [patents.google.com]
- 2. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 3. The Design, Synthesis and Mechanism of Action of Paxlovid, a Protease Inhibitor Drug Combination for the Treatment of COVID-19 | MDPI [mdpi.com]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. WO2001021603A1 - A process for the synthesis of ritonavir - Google Patents [patents.google.com]
Technical Guide: Safe Handling and Risk Mitigation of Chloromethyl Thiazole Compounds
This guide outlines the technical safety standards for handling chloromethyl thiazole compounds (e.g., 4-(chloromethyl)thiazole, 2-chloro-5-(chloromethyl)thiazole). These compounds are potent electrophilic alkylating agents widely used as intermediates in the synthesis of pharmaceuticals (such as Ritonavir) and agrochemicals.
Core Directive: The Dual Nature of Utility and Hazard
Chloromethyl thiazoles are invaluable synthetic building blocks due to the high reactivity of the chloromethyl (
Operational Philosophy: Treat every chloromethyl thiazole compound as a "Process Genotoxin" until proven otherwise. Containment strategies must prevent all routes of exposure (inhalation, dermal, ingestion).
Toxicological Profile & Mechanism (The "Why")
To enforce safety, one must understand the molecular mechanism of toxicity. The chloromethyl group is a "structural alert" for genotoxicity.
Mechanism of Alkylation
The carbon atom of the chloromethyl group is electron-deficient (electrophilic) due to the induction from the chlorine atom and the adjacent thiazole ring. It undergoes
DOT Diagram: Mechanism of Toxicity
Caption: The electrophilic chloromethyl group covalently binds to DNA or proteins via nucleophilic substitution, driving toxicity.
Hazard Classification Summary
Quantitative hazard data derived from Safety Data Sheets (SDS) and structural analogs.
| Hazard Class | GHS Code | Description | Critical Thresholds/Notes |
| Acute Toxicity | H302, H311 | Harmful if swallowed; Toxic in contact with skin.[1][2] | Rapid absorption through skin. |
| Skin Corrosion | H314 | Causes severe skin burns and eye damage.[1][2][3] | pH of hydrolyzed solution is highly acidic (HCl release). |
| Sensitization | H317 | May cause an allergic skin reaction.[1][2][4] | Threshold for sensitization is often lower than toxicity. |
| Genotoxicity | H341 | Suspected of causing genetic defects.[2] | Structural alert: Primary alkyl halide. |
| Aquatic Tox | H411 | Toxic to aquatic life with long-lasting effects.[1][2] | Do not release to drains.[3][5][6][7][8] |
Engineering Controls & Personal Protective Equipment (PPE)
Reliance on PPE alone is a failure of protocol. Engineering controls are the primary barrier.
Containment Strategy
-
Solids (e.g., Hydrochloride salts): Weighing must occur in a Powder Containment Hood or a Glovebox under negative pressure. HEPA filtration is mandatory to capture dust.
-
Liquids (e.g., Free bases): Handle only in a certified chemical fume hood.
-
Thermal Instability: Warning: 2-Chloro-5-(chloromethyl)thiazole is thermally unstable. Distillation requires high vacuum and stabilizers (e.g., epoxy soybean oil) to prevent decomposition.
Glove Selection Protocol (Evidence-Based)
Standard nitrile gloves often provide insufficient protection against chlorinated alkylating agents due to rapid permeation.
-
Primary Barrier (Inner): EVOH/PE Laminate (e.g., Silver Shield®, Barrier®) .
-
Rationale: Laminates offer >480 min breakthrough time for broad-spectrum chlorinated organics.
-
-
Secondary Barrier (Outer): Disposable Nitrile (min 5 mil) .
-
Rationale: Provides mechanical strength and dexterity; protects the inner laminate glove from tears.
-
-
Protocol: "Double-gloving" is mandatory. Inspect inner gloves for crinkles or stress points before use.
Operational Workflows
Safe Handling Lifecycle
The following workflow integrates safety checks at every stage of the compound's life in the lab.
DOT Diagram: Operational Safety Workflow
Caption: The lifecycle prioritizes containment and chemical inactivation (quenching) before disposal.
Step-by-Step Reaction Protocol (Liquid Reagent)
-
Preparation: Place a tray in the fume hood to contain potential spills. Line with absorbent pads.
-
Transfer:
-
Preferred: Use a cannula or positive-displacement syringe for liquids to avoid open pouring.
-
Avoid: Glass pipettes (risk of breakage and sharps injury with contaminated glass).
-
-
Reaction Monitoring: Do not remove aliquots for TLC/HPLC without quenching the aliquot immediately in a separate vial containing methanol or amine.
-
Temperature Control: Ensure cooling is active before addition. Exotherms can vaporize the toxic reagent.
Decontamination and Emergency Response
Chemical Inactivation (Quenching)
Water alone is often insufficient for rapid decontamination and generates HCl gas. A nucleophilic scavenger is required to destroy the alkylating agent.
Recommended Decontamination Solution:
-
Composition: 10% Sodium Thiosulfate (
) in water. -
Mechanism: The thiosulfate anion (
) is a soft nucleophile that rapidly displaces the chloride, forming a non-volatile, water-soluble Bunte salt.-
Reaction:
-
Spill Cleanup Protocol
-
Evacuate & Alert: If spill is outside the hood, evacuate the lab immediately.
-
PPE Up: Don Laminate gloves (inner), Nitrile gloves (outer), lab coat, and chemical splash goggles.
-
Contain: Cover spill with absorbent pads (polypropylene).
-
Inactivate: Gently pour 10% Sodium Thiosulfate solution over the pads. Allow to sit for 15–30 minutes.
-
Disposal: Collect pads into a hazardous waste bag. Label as "Debris contaminated with Alkylating Agent - Treated with Thiosulfate".
References
-
National Institutes of Health (NIH). (2007). Genotoxicity profiles of common alkyl halides and esters with alkylating activity. PubMed. Retrieved from [Link]
- Google Patents. (2016). Method for avoiding high temperature decomposition of 2-chloro-5-chloromethyl thiazole (CN105294595A).
Sources
Methodological & Application
The Versatile Synthon: A Guide to the Application of 2-(Chloromethyl)-4-isopropylthiazole in Modern Synthesis
Introduction: Unveiling a Key Building Block in Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic use of heterocyclic building blocks is paramount for the construction of complex and biologically active molecules. Among these, thiazole derivatives hold a privileged position due to their prevalence in a wide array of pharmaceuticals and bioactive natural products. This guide focuses on a particularly valuable, yet underexplored, member of this family: 2-(chloromethyl)-4-isopropylthiazole . With its unique combination of a reactive chloromethyl group and a sterically influential isopropyl moiety on the thiazole core, this compound serves as a potent electrophilic synthon for the introduction of the 2-isopropylthiazole-4-ylmethyl scaffold into diverse molecular architectures.
This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and key applications of 2-(chloromethyl)-4-isopropylthiazole. We will delve into detailed, field-proven protocols, explore the mechanistic rationale behind experimental choices, and provide essential safety and handling information. Our aim is to equip you with the knowledge to confidently and effectively utilize this versatile building block in your synthetic endeavors.
Physicochemical Properties and Characterization
A thorough understanding of the physical and chemical properties of a synthetic building block is the foundation for its successful application. Below is a summary of the key characteristics of 2-(chloromethyl)-4-isopropylthiazole.
| Property | Value | Source |
| Molecular Formula | C₇H₁₀ClNS | |
| Molecular Weight | 175.68 g/mol | |
| CAS Number | 40516-57-2 | |
| Appearance | Solid | |
| Boiling Point | Not available | |
| Melting Point | Not available | |
| Solubility | Soluble in most organic solvents | General chemical knowledge |
Spectroscopic Characterization (Predicted)
While a publicly available, experimentally verified full dataset for 2-(chloromethyl)-4-isopropylthiazole is not readily accessible, we can predict its characteristic spectroscopic signatures based on its structure and data from analogous compounds, such as 2-isopropyl-4-methylthiazole and other chloromethylated heterocycles.
¹H NMR (CDCl₃, 400 MHz) - Predicted Chemical Shifts (δ):
-
~7.1 ppm (s, 1H): This singlet corresponds to the proton at the C5 position of the thiazole ring. Its chemical shift is influenced by the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms.
-
~4.7 ppm (s, 2H): The singlet for the two protons of the chloromethyl (-CH₂Cl) group. The electronegative chlorine atom deshields these protons, shifting them downfield.
-
~3.3 ppm (septet, 1H): The methine proton of the isopropyl group, split into a septet by the six neighboring methyl protons.
-
~1.4 ppm (d, 6H): The doublet for the six equivalent protons of the two methyl groups of the isopropyl substituent, coupled to the methine proton.
¹³C NMR (CDCl₃, 100 MHz) - Predicted Chemical Shifts (δ):
-
~170 ppm: The quaternary carbon at the C2 position of the thiazole ring, attached to the isopropyl group.
-
~150 ppm: The quaternary carbon at the C4 position of the thiazole ring, bearing the chloromethyl group.
-
~115 ppm: The methine carbon at the C5 position of the thiazole ring.
-
~45 ppm: The carbon of the chloromethyl (-CH₂Cl) group.
-
~33 ppm: The methine carbon of the isopropyl group.
-
~23 ppm: The carbons of the two methyl groups of the isopropyl substituent.
Mass Spectrometry (MS):
-
Expected [M]⁺: m/z ≈ 175 (corresponding to ³⁵Cl isotope) and 177 (corresponding to ³⁷Cl isotope in a ~3:1 ratio).
-
Key Fragmentation Pattern: A prominent fragment would be the loss of the chlorine atom, followed by further fragmentation of the thiazole ring.
Synthesis of 2-(Chloromethyl)-4-isopropylthiazole
The most common and efficient method for the synthesis of 2-(chloromethyl)-4-isopropylthiazole is a variation of the classic Hantzsch thiazole synthesis. This involves the condensation of an α-haloketone with a thioamide.
Protocol 1: Two-Step Synthesis from Isobutyramide
This protocol is adapted from established procedures for the synthesis of key intermediates of the HIV protease inhibitor, Ritonavir.[1]
Step 1: Synthesis of 2-Methylpropanethioamide
-
Rationale: The first step involves the conversion of the readily available isobutyramide to its corresponding thioamide. This is a crucial transformation as the thioamide provides the necessary N-C-S fragment for the subsequent thiazole ring formation. Phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent are the reagents of choice for this thionation reaction.
-
Materials:
-
Isobutyramide
-
Phosphorus pentasulfide (P₄S₁₀)
-
Anhydrous toluene
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
-
Procedure:
-
In a well-ventilated fume hood, suspend isobutyramide (1.0 eq) in anhydrous toluene.
-
Add phosphorus pentasulfide (0.45 eq) portion-wise to the stirred suspension. Caution: The reaction can be exothermic.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and carefully quench by pouring it onto a mixture of ice and saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to yield crude 2-methylpropanethioamide, which can often be used in the next step without further purification.
-
Step 2: Hantzsch Cyclization to form 2-(Chloromethyl)-4-isopropylthiazole
-
Rationale: This is the key ring-forming step. The nucleophilic sulfur of the thioamide attacks one of the electrophilic carbonyl carbons of 1,3-dichloroacetone, followed by an intramolecular cyclization and dehydration to form the stable aromatic thiazole ring.
-
Materials:
-
2-Methylpropanethioamide (from Step 1)
-
1,3-Dichloroacetone
-
Acetone or Ethanol
-
Anhydrous magnesium sulfate
-
Sodium bicarbonate solution (saturated)
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-methylpropanethioamide (1.0 eq) in acetone or ethanol in a round-bottom flask.
-
Add 1,3-dichloroacetone (1.05 eq) to the solution.
-
Heat the mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize any acid formed.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 2-(chloromethyl)-4-isopropylthiazole.
-
Applications in Synthetic Chemistry
The primary utility of 2-(chloromethyl)-4-isopropylthiazole lies in its ability to act as an electrophile in nucleophilic substitution reactions. The chloromethyl group is an excellent leaving group, allowing for the facile introduction of the thiazole moiety onto a variety of nucleophiles.
Application 1: Synthesis of Amines - A Gateway to Bioactive Molecules
The reaction of 2-(chloromethyl)-4-isopropylthiazole with primary and secondary amines is a cornerstone of its application, most notably in the synthesis of the HIV protease inhibitor Ritonavir.
Protocol 2: Synthesis of 2-isopropyl-4-((methylamino)methyl)thiazole
This protocol is a critical step in the industrial synthesis of Ritonavir.[1]
-
Rationale: This is a classic Sₙ2 reaction where the lone pair of electrons on the nitrogen of methylamine attacks the electrophilic carbon of the chloromethyl group, displacing the chloride ion. An excess of the amine is often used to drive the reaction to completion and to act as a base to neutralize the HCl formed.
-
Materials:
-
2-(Chloromethyl)-4-isopropylthiazole
-
Aqueous methylamine solution (e.g., 40%)
-
Dichloromethane (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
In a pressure-rated flask, charge 2-(chloromethyl)-4-isopropylthiazole (1.0 eq).
-
Add an excess of 40% aqueous methylamine solution.
-
Seal the flask and heat the mixture to 50-60 °C overnight with vigorous stirring.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous mixture with dichloromethane multiple times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield the crude product, which can be purified by distillation or column chromatography.
-
Application 2: Formation of Thioethers
The reaction with thiols or their corresponding thiolates provides a straightforward route to thioethers, which are important functionalities in various bioactive compounds.
Protocol 3: General Procedure for Thioether Synthesis
-
Rationale: Thiols are excellent nucleophiles, especially in their deprotonated thiolate form. The reaction with 2-(chloromethyl)-4-isopropylthiazole proceeds via an Sₙ2 mechanism. A weak base is typically added to deprotonate the thiol in situ, generating the more nucleophilic thiolate.
-
Materials:
-
2-(Chloromethyl)-4-isopropylthiazole
-
Thiol (e.g., thiophenol, benzyl thiol)
-
A weak base (e.g., potassium carbonate, triethylamine)
-
A polar aprotic solvent (e.g., DMF, acetonitrile)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve the thiol (1.1 eq) in DMF or acetonitrile.
-
Add the weak base (1.2 eq) and stir for 15-30 minutes at room temperature.
-
Add a solution of 2-(chloromethyl)-4-isopropylthiazole (1.0 eq) in the same solvent.
-
Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-6 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify the residue by column chromatography.
-
Application 3: Williamson Ether Synthesis
The Williamson ether synthesis provides a reliable method for the preparation of ethers from 2-(chloromethyl)-4-isopropylthiazole and an alkoxide.
Protocol 4: General Procedure for Ether Synthesis
-
Rationale: An alkoxide, generated from the corresponding alcohol and a strong base, acts as the nucleophile in this Sₙ2 reaction. The choice of a non-protic solvent is crucial to avoid protonation of the highly basic alkoxide.
-
Materials:
-
2-(Chloromethyl)-4-isopropylthiazole
-
Alcohol (e.g., ethanol, benzyl alcohol)
-
A strong base (e.g., sodium hydride)
-
Anhydrous THF or DMF
-
Saturated ammonium chloride solution
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF.
-
Carefully add the alcohol (1.1 eq) dropwise at 0 °C. Caution: Hydrogen gas is evolved.
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of 2-(chloromethyl)-4-isopropylthiazole (1.0 eq) in anhydrous THF.
-
Stir the reaction at room temperature or heat to reflux until completion as indicated by TLC.
-
Cool the reaction to 0 °C and carefully quench with saturated ammonium chloride solution.
-
Extract the mixture with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure and purify by column chromatography.
-
Application 4: Synthesis of Azides
The introduction of an azide group opens up a rich field of subsequent transformations, most notably the "click" chemistry reaction (Huisgen cycloaddition) to form triazoles.
Protocol 5: Synthesis of 2-(azidomethyl)-4-isopropylthiazole
-
Rationale: Sodium azide is an excellent nucleophile for Sₙ2 reactions. The reaction is typically carried out in a polar aprotic solvent to facilitate the dissolution of the azide salt and promote the substitution reaction.
-
Materials:
-
2-(Chloromethyl)-4-isopropylthiazole
-
Sodium azide (NaN₃)
-
DMF or DMSO
-
Water
-
Diethyl ether (for extraction)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
-
Procedure:
-
Dissolve 2-(chloromethyl)-4-isopropylthiazole (1.0 eq) in DMF.
-
Add sodium azide (1.5 eq) and stir the mixture at room temperature. The reaction can be gently heated to 40-50 °C to increase the rate.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water.
-
Extract the aqueous mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Carefully remove the solvent under reduced pressure at low temperature to obtain the azide product. Caution: Organic azides can be explosive and should be handled with appropriate care.
-
Safety and Handling
2-(Chloromethyl)-4-isopropylthiazole is a reactive alkylating agent and should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Inhalation and Contact: Avoid inhaling dust or vapors. Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Contaminated materials should be treated as hazardous waste.
-
Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.
Conclusion
2-(Chloromethyl)-4-isopropylthiazole is a highly valuable and versatile building block in organic synthesis. Its facile preparation via the Hantzsch synthesis and the high reactivity of its chloromethyl group in nucleophilic substitution reactions make it an ideal synthon for the introduction of the 2-isopropylthiazole-4-ylmethyl moiety. As demonstrated by its crucial role in the synthesis of Ritonavir, this compound holds significant potential for the development of new pharmaceuticals and other functional molecules. The protocols and insights provided in this guide are intended to empower researchers to harness the full synthetic potential of this important chemical entity.
References
-
PubChem. 4-(chloromethyl)-2-isopropyl-1,3-thiazole. National Center for Biotechnology Information. [Link]
- Google Patents. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)
Sources
protocol for nucleophilic substitution on 2-(chloromethyl)-4-isopropylthiazole
Application Note: Nucleophilic Substitution Protocols for 2-(Chloromethyl)-4-isopropylthiazole
Functionalization of Thiazolyl Alkyl HalidesExecutive Summary
This guide details the protocol for performing nucleophilic substitution on 2-(chloromethyl)-4-isopropylthiazole . While this compound is the regioisomer of the well-known Ritonavir intermediate (which is 4-(chloromethyl)-2-isopropylthiazole), it shares the high reactivity characteristic of
The chloromethyl group at the C2 position is electronically activated by the adjacent nitrogen and sulfur atoms, making it an excellent electrophile for
Key Application Areas:
-
Fragment-Based Drug Discovery (FBDD): Introduction of the thiazole lipophilic motif.
-
Peptidomimetics: Synthesis of thiazole-containing amino acid analogs.
-
Agrochemicals: Development of crop protection agents utilizing the thiazole pharmacophore.[1]
Mechanistic Insight & Strategic Analysis
Electronic Environment
The thiazole ring acts as an electron-withdrawing group (EWG). The C2 position is particularly electron-deficient due to the inductive effects of both the Nitrogen (-I effect) and Sulfur atoms. Consequently, the C2-methylene carbon bears a significant partial positive charge (
Reaction Pathway ( )
The reaction proceeds via a concerted bimolecular nucleophilic substitution (
-
Nucleophile (Nu): Amines, Thiols, Alkoxides.[2]
-
Leaving Group: Chloride (
). -
Kinetics: Second-order; Rate =
[Substrate][Nu].[3]
Critical Consideration: The C2-chloromethyl species is prone to hydrolysis in the presence of aqueous bases, yielding the 2-(hydroxymethyl) impurity. Anhydrous conditions are recommended for high yields.
Figure 1: Mechanistic pathway of nucleophilic substitution at the C2-position of the thiazole ring.
Experimental Protocols
Protocol A: Amination (Synthesis of Secondary/Tertiary Amines)
Rationale: This protocol uses Potassium Carbonate (
Reagents:
-
Substrate: 2-(Chloromethyl)-4-isopropylthiazole (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv) [e.g., Morpholine, N-methylamine]
-
Base: Anhydrous
(2.0 equiv)[4] -
Solvent: Acetonitrile (MeCN) or DMF (Dry)
-
Catalyst (Optional): KI (0.1 equiv) – Accelerates reaction via Finkelstein exchange (Cl
I).
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend anhydrous
(2.0 equiv) in dry MeCN (concentration ~0.2 M). -
Nucleophile Addition: Add the amine (1.2 equiv). If the amine is a hydrochloride salt, increase base to 3.0 equiv.
-
Substrate Addition: Dissolve 2-(chloromethyl)-4-isopropylthiazole (1.0 equiv) in a minimal amount of MeCN and add dropwise to the stirring suspension at 0°C.
-
Note: Dropwise addition prevents localized high concentrations that could lead to double-alkylation if using a primary amine.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LC-MS. Look for disappearance of the chloride (
).
-
-
Workup:
-
Filter off the solid salts.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in EtOAc and wash with water (
) and Brine ( ). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
Protocol B: Thioetherification (Thiol Substitution)
Rationale: Thiolates are highly nucleophilic but prone to oxidation (disulfide formation). This protocol uses an inert atmosphere.
Reagents:
-
Substrate: 2-(Chloromethyl)-4-isopropylthiazole (1.0 equiv)
-
Nucleophile: Thiol (e.g., Thiophenol, Cysteine derivative) (1.1 equiv)
-
Base:
(1.5 equiv) or (2.0 equiv) -
Solvent: THF (Dry)
Step-by-Step Methodology:
-
Inertion: Purge reaction vessel with Nitrogen (
) or Argon. -
Activation: Dissolve the thiol (1.1 equiv) in dry THF. Add the base (
or ) and stir for 15 minutes to generate the thiolate anion. -
Substitution: Add 2-(chloromethyl)-4-isopropylthiazole (1.0 equiv) at 0°C.
-
Completion: Stir at RT for 2–4 hours. (Thiol substitutions are typically faster than aminations due to the higher nucleophilicity of sulfur).
-
Quench: Quench with saturated
solution. -
Extraction: Extract with DCM. Wash organic layer with 1M NaOH (to remove unreacted thiol) followed by Brine.
Data Summary & Troubleshooting
Table 1: Solvent & Base Optimization Matrix
| Solvent | Base | Temperature | Yield | Comments |
| DMF | RT | High (85-95%) | Best for polar/non-volatile amines. Difficult solvent removal. | |
| MeCN | Reflux (80°C) | Good (75-85%) | Cleaner workup. Higher temp may cause degradation.[5][6] | |
| DCM | 0°C | Moderate (60-70%) | Good for highly reactive amines. Slow kinetics. | |
| Water | None | RT | Low (<20%) | AVOID. Hydrolysis to alcohol dominates. |
Common Issues:
-
Hydrolysis: If the product shows a broad -OH stretch in IR or a mass shift of -18 (+16 for O vs Cl), the chloride hydrolyzed. Solution: Use anhydrous solvents and store starting material in a desiccator.
-
Dimerization: If using a primary amine, you may see a mass corresponding to (Thiazole-CH2)2-N-R. Solution: Use a large excess of the amine (5-10 equiv) or protect the amine.
Process Workflow Visualization
Figure 2: Standard operational workflow for purification and isolation.
Safety & Handling (Crucial)
-
Vesicant Hazard: Chloromethyl thiazoles are potent alkylating agents. They are lachrymators (induce tearing) and severe skin irritants.
-
PPE: Double nitrile gloves, goggles, and a working fume hood are mandatory.
-
Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkyl halide before cleaning.
References
-
Ritonavir Synthesis (Primary Context): Kempf, D. J., et al. "Discovery of Ritonavir, a Potent Inhibitor of HIV Protease." Journal of Medicinal Chemistry, vol. 39, no. 5, 1996.
-
General Nucleophilic Substitution Mechanisms: "Nucleophilic Substitution (SN1, SN2)." Organic Chemistry Portal.
-
Thiazole Functionalization: "Synthesis of Thiazoles." Google Patents (US4468517A).
-
Process Chemistry of Ritonavir: "Process for the synthesis of Ritonavir." Google Patents (US6407252B1).
-
Handling of Halomethyl Heterocycles: "Chemical Stability of Drugs." Pharmaceutical Journal.
Sources
Application Notes and Protocols for the Hantzsch Synthesis of 4-(Chloromethyl)thiazole Derivatives
Introduction: The Strategic Importance of the 4-(Chloromethyl)thiazole Scaffold
The thiazole ring is a cornerstone of medicinal chemistry and materials science, appearing in a vast array of biologically active compounds, including pharmaceuticals, agrochemicals, and dyes.[1] The specific substitution pattern on this heterocyclic core is paramount in defining its physicochemical properties and its interaction with biological targets. Among the myriad of substituted thiazoles, the 4-(chloromethyl)thiazole moiety stands out as a particularly valuable synthetic intermediate. The reactive chloromethyl group at the C4 position serves as a versatile handle for further molecular elaboration, enabling the introduction of diverse functionalities through nucleophilic substitution reactions. This makes 4-(chloromethyl)thiazole derivatives key building blocks in the synthesis of complex molecules, most notably in the development of novel therapeutic agents and next-generation agrochemicals.
The Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887, remains one of the most reliable and widely employed methods for the construction of the thiazole nucleus.[2] This classical condensation reaction between an α-haloketone and a thioamide offers a straightforward and generally high-yielding route to a wide range of thiazole derivatives.[1] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of the Hantzsch synthesis for the preparation of 4-(chloromethyl)thiazole derivatives, with a focus on practical experimental protocols, mechanistic understanding, and troubleshooting.
Reaction Mechanism and Rationale
The Hantzsch synthesis of 4-(chloromethyl)thiazoles proceeds through a well-established reaction cascade involving the condensation of 1,3-dichloroacetone with a suitable thioamide. The underlying mechanism is a testament to the predictable reactivity of the chosen synthons.
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide on one of the electrophilic α-carbons of 1,3-dichloroacetone. This is typically an SN2 reaction, leading to the formation of an S-alkylated intermediate. This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon. The resulting tetrahedral intermediate then undergoes dehydration to yield the aromatic thiazole ring. The chloromethyl group at the C4 position is retained from the 1,3-dichloroacetone backbone.
Caption: Mechanism of the Hantzsch synthesis for 4-(chloromethyl)thiazoles.
Detailed Experimental Protocol: Synthesis of 2-Amino-4-(chloromethyl)thiazole Hydrochloride
This protocol provides a detailed procedure for the synthesis of 2-amino-4-(chloromethyl)thiazole hydrochloride, a common and useful derivative.
Materials:
-
1,3-Dichloroacetone (CAS: 534-07-6)
-
Thiourea (CAS: 62-56-6)
-
Absolute Ethanol
-
Deionized Water
Equipment:
-
Round-bottom flask with a magnetic stirrer
-
Reflux condenser
-
Stirring hotplate
-
Ice bath
-
Büchner funnel and flask
-
Filtration paper
-
Standard laboratory glassware
Safety Precautions:
-
1,3-Dichloroacetone is highly toxic and a lachrymator. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3]
-
Avoid inhalation of dust and vapors.
-
In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve thiourea (7.61 g, 100 mmol) in absolute ethanol (40 mL).
-
Addition of 1,3-Dichloroacetone: To the stirred solution, add 1,3-dichloroacetone (12.7 g, 100 mmol) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction: Stir the resulting solution at room temperature for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: After 24 hours, cool the reaction mixture in an ice bath and allow it to stand at 5°C for an additional 12 hours to facilitate the crystallization of the product.[4]
-
Isolation of Product: Collect the crystalline product, 2-amino-4-(chloromethyl)thiazole hydrochloride, by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold absolute ethanol to remove any unreacted starting materials.
-
Drying: Dry the product under vacuum to a constant weight.
Purification:
The crude product is often of sufficient purity for subsequent steps. However, if further purification is required, recrystallization from absolute ethanol is recommended.[4]
Characterization of the Product
The identity and purity of the synthesized 2-amino-4-(chloromethyl)thiazole hydrochloride should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 7.17 (br s, 2H, -NH₂)
-
δ 7.55 (s, 1H, thiazole-H)
-
δ 4.75 (s, 2H, -CH₂Cl) (Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration. The broad singlet for the amino protons is exchangeable with D₂O.)[5]
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
FT-IR (KBr, cm⁻¹):
-
3400-3200 (N-H stretching of the amino group)
-
~1620 (C=N stretching)
-
~1500 (C=C stretching of the thiazole ring)
-
~700-800 (C-Cl stretching)
-
-
Mass Spectrometry (MS):
-
Expected M⁺ peak corresponding to the molecular weight of the free base.
-
Scope and Versatility of the Synthesis
The Hantzsch synthesis is a robust reaction that can be adapted to produce a wide variety of 2-substituted-4-(chloromethyl)thiazole derivatives by simply changing the thioamide starting material.
| Thioamide Derivative | R-Group | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| Thiourea | -NH₂ | Ethanol | Room Temp | 36 | 70 | [4] |
| Thioacetamide | -CH₃ | Ethanol | Reflux | 6 | ~65 | General Hantzsch |
| Thiobenzamide | -C₆H₅ | Ethanol | Reflux | 8 | ~75 | General Hantzsch |
| 4-Chlorothiobenzamide | -C₆H₄Cl | Acetone/Methanol | RT then Reflux | >12 | ~70 | General Hantzsch |
| Substituted Thioamides | Various | Various | Various | Various | 50-90 | [7][8] |
This table illustrates the broad applicability of the Hantzsch synthesis for creating a library of 4-(chloromethyl)thiazole derivatives, which can then be used in further synthetic endeavors.
Troubleshooting and Optimization
While the Hantzsch synthesis is generally reliable, researchers may encounter certain challenges. This section provides insights into common issues and their solutions.
-
Low Yield:
-
Cause: Incomplete reaction or side reactions.
-
Solution: Monitor the reaction closely by TLC. If the reaction stalls, gentle heating may be required. Ensure the purity of the starting materials, particularly the 1,3-dichloroacetone, as impurities can lead to side product formation.
-
-
Formation of Byproducts:
-
Cause: The bifunctional nature of 1,3-dichloroacetone can potentially lead to the formation of dimeric or polymeric byproducts. The reactivity of the chloromethyl group on the product can also lead to self-condensation under certain conditions.
-
Solution: Use a 1:1 stoichiometry of the reactants to minimize the formation of byproducts from double substitution on the 1,3-dichloroacetone. Maintain a moderate reaction temperature to prevent unwanted side reactions.
-
-
Purification Challenges:
-
Cause: The product may be contaminated with unreacted starting materials or byproducts with similar polarity.
-
Solution: If recrystallization is insufficient, column chromatography on silica gel can be employed. A solvent system of ethyl acetate/hexane is a good starting point for elution.
-
Conclusion
The Hantzsch synthesis provides a powerful and versatile platform for the synthesis of 4-(chloromethyl)thiazole derivatives. These compounds are invaluable building blocks in the design and synthesis of new chemical entities with potential applications in medicine and agriculture. By understanding the reaction mechanism, adhering to a well-defined protocol, and being aware of potential challenges, researchers can effectively utilize this classic reaction to advance their scientific goals. The detailed procedures and data presented in this application note offer a solid foundation for the successful synthesis and application of these important heterocyclic compounds.
References
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. Available at: [Link]
-
1 H NMR spectrum of 2-amino-4-(15,16-di-norlabd-8(9)-en-13-on)-1,3-thiazole. ResearchGate. Available at: [Link]
-
Green approach for synthesis of bioactive Hantzsch 1,4-dihydropyridine derivatives based on thiophene moiety via multicomponent reaction. National Center for Biotechnology Information. Available at: [Link]
-
Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]
-
A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives. MDPI. Available at: [Link]
-
Can somebody help me identify a byproduct of a Hantzsch type reaction? Reddit. Available at: [Link]
-
Supporting Information for. The Royal Society of Chemistry. Available at: [Link]
-
The Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]
-
Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]
-
Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link]
-
ISSN: 0975-8585 March–April 2015 RJPBCS 6(2) Page No. 718. Research Journal of Pharmaceutical, Biological and Chemical Sciences. Available at: [Link]
-
Synthesis and characterization of biological active heterocycle-2-Aminothiazole. International Journal of Chemical Studies. Available at: [Link]
-
The ¹H & ¹³C NMR spectra of thiazole derivative 10d. ResearchGate. Available at: [Link]
-
Beyond Synthesis: Exploring Additional Applications of 1,3-Dichloroacetone. Available at: [Link]
Sources
The Versatile Building Block: Application of 2-(Chloromethyl)-4-isopropylthiazole in Agrochemical Synthesis
Introduction: Unveiling the Potential of a Substituted Thiazole
In the landscape of modern agrochemical discovery, the thiazole heterocycle stands out as a privileged scaffold, forming the core of numerous successful fungicides, insecticides, and herbicides. The specific substitution pattern on the thiazole ring is a critical determinant of the final product's biological activity, selectivity, and metabolic fate. This guide focuses on 2-(chloromethyl)-4-isopropylthiazole , a reactive intermediate whose structural motifs—a reactive chloromethyl group and a lipophilic isopropyl group—make it a highly attractive, albeit underexplored, building block for the synthesis of novel crop protection agents.
While the primary documented application of 2-(chloromethyl)-4-isopropylthiazole is as a key intermediate in the synthesis of the antiretroviral drug Ritonavir, its inherent chemical functionalities suggest significant potential within the agrochemical sector. This document will provide a comprehensive overview of the synthesis of this intermediate and explore its potential applications in the creation of new herbicides, insecticides, and fungicides, drawing upon established synthetic methodologies for structurally related compounds.
Synthesis of the Key Intermediate: 2-(Chloromethyl)-4-isopropylthiazole
The efficient synthesis of 2-(chloromethyl)-4-isopropylthiazole is a prerequisite for its utilization in agrochemical research and development. A robust and scalable synthetic route has been described in the patent literature, which proceeds via a two-step process from 2-isopropyl-4-hydroxymethylthiazole.[1]
Experimental Protocol: Synthesis of 2-(Chloromethyl)-4-isopropylthiazole
Step 1: Synthesis of 2-isopropyl-4-hydroxymethylthiazole
This precursor can be synthesized through the condensation of 2-methylpropanethioamide with a suitable three-carbon building block.
Step 2: Chlorination of 2-isopropyl-4-hydroxymethylthiazole
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 2-isopropyl-4-hydroxymethylthiazole (10 g) and dichloromethane (100 mL).
-
Cooling: Cool the stirred solution to 5 °C in an ice bath.
-
Reagent Addition: Slowly add thionyl chloride (8.3 g) dropwise to the cooled solution, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium carbonate until the effervescence ceases. Separate the organic layer.
-
Extraction: Extract the aqueous layer three times with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-(chloromethyl)-4-isopropylthiazole.
| Reactant | Molecular Weight ( g/mol ) | Moles | Quantity |
| 2-isopropyl-4-hydroxymethylthiazole | 157.23 | 0.064 | 10 g |
| Thionyl chloride | 118.97 | 0.070 | 8.3 g |
| Dichloromethane | 84.93 | - | 100 mL |
Expected Yield: 81-99%[1]
Caption: Synthetic workflow for 2-(chloromethyl)-4-isopropylthiazole.
Potential Applications in Agrochemical Synthesis: A Forward-Looking Perspective
The true potential of 2-(chloromethyl)-4-isopropylthiazole lies in its versatility as a synthon for a diverse range of agrochemicals. The reactive chloromethyl group at the 2-position allows for facile nucleophilic substitution, enabling the introduction of various pharmacophores, while the 4-isopropyl group can enhance lipophilicity, potentially improving membrane permeability and systemic movement within the plant.
Herbicidal Applications: Analogy to Cyanoacrylates
Research has shown that 2-cyanoacrylates containing a (2-chloro-5-thiazolyl)methylamino moiety exhibit potent herbicidal activity by inhibiting the photosystem II (PSII) electron transport chain.[2] Notably, the substitution pattern, including the presence of an isopropyl group, was found to be crucial for high efficacy.[2] By analogy, 2-(chloromethyl)-4-isopropylthiazole can be envisioned as a key building block for a new class of cyanoacrylate herbicides.
Hypothetical Synthetic Pathway to a Novel Cyanoacrylate Herbicide:
Caption: Proposed synthesis of a novel cyanoacrylate herbicide.
Insecticidal Applications: A Gateway to Neonicotinoid Analogs
The isomeric compound, 2-chloro-5-chloromethylthiazole, is a cornerstone in the synthesis of highly successful neonicotinoid insecticides such as thiamethoxam and clothianidin.[3][4] The chloromethyl group in this isomer serves as an anchor for attaching the insecticidally active nitroguanidine or cyanoamidine pharmacophore. It is plausible that 2-(chloromethyl)-4-isopropylthiazole could be employed in a similar fashion to generate novel neonicotinoid analogs. The presence of the isopropyl group could modulate the insecticidal spectrum and selectivity of the resulting compounds.
Fungicidal Applications: Expanding the Thiazole Fungicide Family
The thiazole ring is a common feature in a number of fungicides. For instance, thifluzamide is a potent succinate dehydrogenase inhibitor (SDHI) fungicide used to control a range of fungal pathogens.[5] While the substitution pattern of thifluzamide is different, the general principle of utilizing a substituted thiazole as a core for fungicidal activity is well-established. The reaction of 2-(chloromethyl)-4-isopropylthiazole with various nucleophiles, such as substituted anilines or phenols, could lead to the discovery of novel fungicides with potentially different modes of action or improved efficacy.
Hypothetical Experimental Protocol: Synthesis of a Novel Thiazole-based Fungicide Candidate
This protocol outlines a hypothetical synthesis of a novel fungicide candidate through the reaction of 2-(chloromethyl)-4-isopropylthiazole with a substituted phenol.
-
Reaction Setup: In a 100 mL three-necked flask fitted with a condenser, thermometer, and nitrogen inlet, dissolve 2,6-dichloro-4-(trifluoromethyl)phenol (1.2 eq) and potassium carbonate (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Intermediate: To the stirred solution, add a solution of 2-(chloromethyl)-4-isopropylthiazole (1.0 eq) in DMF dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to obtain the target compound.
| Reagent | Role | Molar Equivalent |
| 2-(Chloromethyl)-4-isopropylthiazole | Starting Material | 1.0 |
| 2,6-dichloro-4-(trifluoromethyl)phenol | Nucleophile | 1.2 |
| Potassium Carbonate | Base | 1.5 |
| N,N-Dimethylformamide (DMF) | Solvent | - |
Conclusion and Future Directions
2-(Chloromethyl)-4-isopropylthiazole represents a promising yet underutilized intermediate in the field of agrochemical synthesis. Its straightforward synthesis and the presence of a reactive chloromethyl group, combined with a lipophilic isopropyl substituent, provide a versatile platform for the development of novel herbicides, insecticides, and fungicides. While direct applications in commercially available agrochemicals are not yet widely documented, the structural analogies to existing successful products strongly suggest its potential. Further exploration of the reactivity of this intermediate and the biological activity of its derivatives is warranted and could lead to the discovery of the next generation of crop protection solutions. Researchers and drug development professionals are encouraged to consider this valuable building block in their discovery programs.
References
-
Wang, Q., Li, H., Li, Y., & Huang, R. (2004). Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates. Journal of Agricultural and Food Chemistry, 52(7), 1918–1922. [Link]
-
Yang, D., Qi, X., Zhou, X., Li, Z., Zhou, H., & Fan, Z. (2021). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. RSC Advances, 11(58), 36873-36880. [Link]
- Nantong Yaben Chemical Co Ltd. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. CN104557763A.
- Bayer Aktiengesellschaft. (2022). Agrochemical composition with improved drift, spreading and uptake properties. EP3994990A1.
-
Li, Z., et al. (2013). Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro. Journal of Agricultural and Food Chemistry, 61(9), 2149-2156. [Link]
- Ciba-Geigy AG. (1997). Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1.
-
El-Gaby, M. S. A., et al. (2000). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Molecules, 5(9), 1055-1061. [Link]
-
Wang, Y., et al. (2021). Isothiazolinones as Novel Candidate Insecticides for the Control of Hemipteran Insects. Antibiotics, 10(4), 436. [Link]
-
National Center for Biotechnology Information. (n.d.). Thifluzamide. PubChem Compound Database. [Link]
-
Hu, R., et al. (2023). Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety. Molecules, 28(20), 7089. [Link]
- Takeda Chemical Industries, Ltd. (1991).
-
Sipcam Agro USA. (n.d.). Herbicides. [Link]
-
Rays Biotech. (n.d.). Agrochemicals Technical Intermediate. [Link]
-
Wang, Y., et al. (2021). Isothiazolinones as Novel Candidate Insecticides for the Control of Hemipteran Insects. Antibiotics, 10(4), 436. [Link]
-
Typhoon Plant Protection. (n.d.). Herbicides. [Link]
- Dow Agrosciences LLC. (2018). Fungicidal compositions. EP3240415A1.
- Shaoxing University. (2016). Preparation method of 2-chloro-5-chloromethyl thiazole. CN105254584A.
-
National Center for Biotechnology Information. (n.d.). 2-Isopropyl-4-methylthiazole. PubChem Compound Database. [Link]
-
The Good Scents Company. (n.d.). tropical thiazole 2-isopropyl-4-methylthiazole. [Link]
-
Svirskis, S., et al. (2023). Synthesis, Fungicidal Activity and Plant Protective Properties of 1,2,3-Thiadiazole and Isothiazole-Based N-acyl-N-arylalaninates. Molecules, 28(1), 416. [Link]
- Shaoxing University. (2014). Method for preparing 2-chlorine-5 chloromethyl thiazole. CN103864603A.
Sources
- 1. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 2. Synthesis and herbicidal activity of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. raysbiotech.com [raysbiotech.com]
- 4. CN105254584A - Preparation method of 2-chloro-5-chloromethyl thiazole - Google Patents [patents.google.com]
- 5. Design, Synthesis, and Antifungal Activity of Some Novel Phenylthiazole Derivatives Containing an Acylhydrazone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 2-(Chloromethyl)-4-isopropylthiazole for the Development of Novel Thiazole-Based Antibacterial Agents
Introduction: The Thiazole Scaffold in Antibacterial Drug Discovery
The thiazole ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous clinically significant drugs, including a variety of antimicrobial agents.[1][2] Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure contribute to its capacity for potent and specific interactions with biological targets. The increasing threat of antimicrobial resistance (AMR) necessitates the development of new antibacterial agents with novel mechanisms of action.[3] The synthesis of hybrid molecules, where the thiazole nucleus is combined with other pharmacophores, is a promising strategy in the rational design of new antimicrobial drugs.[4][5]
This guide focuses on the utility of 2-(chloromethyl)-4-isopropylthiazole , a versatile synthetic building block, for the generation of libraries of novel thiazole-containing compounds for antibacterial screening. The presence of a reactive chloromethyl group at the 2-position allows for straightforward nucleophilic substitution reactions, enabling the introduction of a wide range of chemical diversity. The 4-isopropyl substituent can influence the compound's lipophilicity and steric profile, potentially impacting its pharmacokinetic properties and target engagement.
Core Synthesis Protocol: Generation of Novel Thiazole Derivatives
The primary synthetic utility of 2-(chloromethyl)-4-isopropylthiazole lies in its reactivity towards nucleophiles. The chloromethyl group serves as an excellent electrophile for the formation of new carbon-nitrogen, carbon-sulfur, or carbon-oxygen bonds. This protocol details a general procedure for the synthesis of a library of 2-(substituted-methyl)-4-isopropylthiazole derivatives.
Experimental Workflow: Synthesis of Thiazole Analogs
The following diagram outlines the general workflow for the synthesis and initial characterization of novel antibacterial candidates starting from 2-(chloromethyl)-4-isopropylthiazole.
Caption: Synthetic workflow for the generation and evaluation of novel thiazole derivatives.
Step-by-Step Protocol: Synthesis of 2-((Arylamino)methyl)-4-isopropylthiazole Derivatives
This protocol provides a representative example of a nucleophilic substitution reaction using an aromatic amine as the nucleophile.
Materials:
-
2-(chloromethyl)-4-isopropylthiazole
-
Substituted aniline (or other amine nucleophile)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a solution of the substituted aniline (1.1 equivalents) in anhydrous DMF, add potassium carbonate (2.0 equivalents). Stir the suspension at room temperature for 15 minutes.
-
Addition of Electrophile: Add a solution of 2-(chloromethyl)-4-isopropylthiazole (1.0 equivalent) in anhydrous DMF dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature (or gently heat to 50-60 °C if necessary) for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with water (2 x 50 mL) followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-((arylamino)methyl)-4-isopropylthiazole derivative.
-
Characterization: Confirm the structure of the purified product using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Assess the purity using High-Performance Liquid Chromatography (HPLC).
Biological Evaluation: In Vitro Antibacterial Screening
The newly synthesized compounds must be evaluated for their antibacterial activity. Standardized microdilution methods are commonly employed to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compounds.[6][7]
Protocol: Minimum Inhibitory Concentration (MIC) Assay
The broth microdilution method is a widely used technique to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.[8]
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Synthesized thiazole derivatives dissolved in Dimethyl Sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Negative control (medium with DMSO)
-
Resazurin or other viability indicator (optional)
Procedure:
-
Bacterial Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare a stock solution of each test compound in DMSO. Perform a two-fold serial dilution of the compounds in the 96-well plate using MHB to achieve a range of desired concentrations.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include wells with bacteria and medium (growth control), medium only (sterility control), and bacteria with a known antibiotic (positive control).
-
Incubation: Incubate the plates at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.[9]
Data Presentation: Hypothetical MIC Values
The results of the MIC assay can be summarized in a table for easy comparison.
| Compound ID | R-Group (from Nucleophile) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| THZ-001 | 4-fluoroaniline | 16 | 64 |
| THZ-002 | 4-chloroaniline | 8 | 32 |
| THZ-003 | 4-methoxyaniline | 32 | >128 |
| THZ-004 | 2-aminopyridine | 4 | 16 |
| Ciprofloxacin | (Positive Control) | 1 | 0.25 |
Structure-Activity Relationship (SAR) Analysis
Systematic modification of the chemical structure of the synthesized compounds allows for the elucidation of Structure-Activity Relationships (SAR).[10][11] This involves correlating changes in the molecular structure with changes in antibacterial activity. The goal is to identify the structural features that are crucial for potency and selectivity.
Logical Flow for an SAR Study
Caption: Iterative process for Structure-Activity Relationship (SAR) studies.
From the hypothetical data in the table above, a preliminary SAR can be deduced:
-
Electronic Effects: The presence of electron-withdrawing groups (fluoro, chloro) on the phenyl ring of the aniline nucleophile appears to be beneficial for activity against both Gram-positive and Gram-negative bacteria, with the chloro-substituted analog (THZ-002) being more potent than the fluoro-substituted one (THZ-001).
-
Electron-Donating Groups: The electron-donating methoxy group (THZ-003) leads to a significant decrease in activity.
-
Heterocyclic Moieties: Replacing the phenyl ring with a pyridine ring (THZ-004) results in the most potent compound in this series, suggesting that the nitrogen atom in the pyridine ring may be involved in a key interaction with the biological target.
These initial findings would guide the synthesis of a second generation of compounds to further probe the SAR. For instance, exploring different positions of the substituents on the phenyl ring or introducing other heterocyclic systems could be the next logical steps.
Conclusion
2-(Chloromethyl)-4-isopropylthiazole is a valuable and versatile starting material for the synthesis of novel thiazole-based compounds with potential antibacterial activity. The straightforward chemistry, coupled with systematic biological evaluation and SAR analysis, provides a robust platform for the discovery and optimization of new lead compounds in the fight against bacterial infections.
References
-
Structure-antibacterial activity and cytotoxicity relationships of thiazolo and thiazetoquinolone derivatives. (n.d.). PubMed. Retrieved February 12, 2024, from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). PMC. Retrieved February 12, 2024, from [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). MDPI. Retrieved February 12, 2024, from [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. Retrieved February 12, 2024, from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). PMC. Retrieved February 12, 2024, from [Link]
-
An Overview on the Structure-Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017-2022). (2023). Preprints.org. Retrieved February 12, 2024, from [Link]
-
Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Retrieved February 12, 2024, from [Link]
-
Screening of Antibacterial Compounds With Novel Structure From The FDA Approved Drugs Using Machine Learning Methods. (2020). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Screening Strategies to Identify New Antibiotics. (2012). Bentham Science Publishers. Retrieved February 12, 2024, from [Link]
-
Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. (2020). Aging-US. Retrieved February 12, 2024, from [Link]
-
Synthesis of Thiazole Derivatives as Antimicrobial Agents by Green Chemistry Techniques. (2025). Retrieved February 12, 2024, from [Link]
-
An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2022). PMC. Retrieved February 12, 2024, from [Link]
-
Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. (2010). PubMed. Retrieved February 12, 2024, from [Link]
-
Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles. (2014). PMC. Retrieved February 12, 2024, from [Link]
-
Synthesis and Antimicrobial Activity of 2-(substituted)-4-[2-(10-p-chlorobenzyl) phenothiazinyl]-6-(substituted aryl)pyrimidines. (2024). Retrieved February 12, 2024, from [Link]
-
Synthesis and evaluation of the antimicrobial activity of newly synthesized benzothiazole derivatives. (n.d.). Retrieved February 12, 2024, from [Link]
-
Synthesis of some benzothiazole derivatives evaluated as antimicrobials and antibiofilms. (n.d.). JOCPR. Retrieved February 12, 2024, from [Link]
-
SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. (2010). INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Retrieved February 12, 2024, from [Link]
-
A RETROSPECTIVE STUDY ON THIAZOLE DERIVATIVES SYNTHESIS AND THEIR ANTIMICROBIAL ACTIVITY. (2021). ResearchGate. Retrieved February 12, 2024, from [Link]
-
Beyond Taste: The Multifaceted Role of 2-Isopropyl-4-Methylthiazole in Chemical Applications. (2026). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 12, 2024, from [Link]
- Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (2015). Google Patents.
-
4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. (2019). PMC. Retrieved February 12, 2024, from [Link]
-
2-Isopropyl-4-methylthiazole. (n.d.). PubChem. Retrieved February 12, 2024, from [Link]
-
Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. (2017). PMC. Retrieved February 12, 2024, from [Link]
-
Providing Antibacterial Activity to Poly(2-Hydroxy Ethyl Methacrylate) by Copolymerization with a Methacrylic Thiazolium Derivative. (2018). MDPI. Retrieved February 12, 2024, from [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. Retrieved February 12, 2024, from [Link]
-
The Antimicrobial and Antibiofilm In Vitro Activity of Liquid and Vapour Phases of Selected Essential Oils against Staphylococcus aureus. (2020). MDPI. Retrieved February 12, 2024, from [Link]
Sources
- 1. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) [mdpi.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies [mdpi.com]
- 5. Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mjpms.in [mjpms.in]
- 7. Synthesis, antimicrobial and cytotoxic activities of some novel thiazole clubbed 1,3,4-oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structure-antibacterial activity and cytotoxicity relationships of thiazolo and thiazetoquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Guide to the Nucleophilic Substitution of 2-(Chloromethyl)-4-isopropylthiazole with Amines
Introduction
The 2-aminomethylthiazole scaffold is a privileged structural motif found in a multitude of biologically active compounds, playing a critical role in medicinal chemistry and drug development.[1][2][3] The synthesis of derivatives based on this core structure is of paramount importance for exploring structure-activity relationships (SAR) and developing new therapeutic agents. This guide provides a comprehensive experimental procedure for the coupling of various primary and secondary amines with 2-(chloromethyl)-4-isopropylthiazole.
This document moves beyond a simple recitation of steps, delving into the underlying chemical principles that govern the reaction. We will explore the mechanistic rationale behind procedural choices, discuss key parameters for reaction optimization, and provide a robust, self-validating protocol designed for reproducibility. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize novel 2-(aminomethyl)-4-isopropylthiazole derivatives.
Reaction Mechanism and Scientific Principles
The core transformation is the N-alkylation of an amine, a classic example of a nucleophilic substitution reaction. Given that the chlorine atom is attached to a primary (methyl) carbon, the reaction proceeds reliably through a bimolecular nucleophilic substitution (SN2) mechanism.[4]
Caption: General SN2 reaction scheme for amine coupling.
In this one-step concerted mechanism, the lone pair of electrons on the amine's nitrogen atom acts as a nucleophile, attacking the electrophilic methylene carbon (—CH₂—) of the thiazole derivative. Simultaneously, the carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.
Causality Behind Experimental Choices
Understanding the "why" behind each parameter is crucial for successful synthesis and troubleshooting.
-
Stoichiometry and the Role of a Base: The reaction generates one equivalent of hydrochloric acid (HCl) as a byproduct. This acid will protonate the starting amine or the product amine, rendering it non-nucleophilic and halting the reaction. To neutralize this acid, at least two equivalents of the starting amine can be used—one to act as the nucleophile and the second to act as a scavenger for HCl.[5] However, a more common and efficient strategy is to use a non-nucleophilic tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in a slight excess (e.g., 1.2-1.5 equivalents). This preserves the primary/secondary amine for the reaction and simplifies purification.
-
Solvent Selection: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF) are preferred for SN2 reactions. They can solvate the cation of the base (e.g., triethylammonium) without strongly solvating the nucleophilic amine, thus increasing its reactivity.
-
Temperature Control: The rate of SN2 reactions is temperature-dependent. While heating can accelerate the reaction, it can also promote side reactions. A common starting point is to run the reaction at room temperature or with gentle heating (e.g., 50-60 °C), especially for less reactive amines.[6] Reaction progress should be monitored to determine the optimal temperature.
-
Managing Side Reactions: The primary side reaction of concern is over-alkylation, particularly when using primary amines. The secondary amine product can be more nucleophilic than the starting primary amine and can react with another molecule of the chloromethylthiazole to form a tertiary amine.[7] This can be mitigated by using the 2-(chloromethyl)-4-isopropylthiazole as the limiting reagent or by using a large excess of the primary amine.
Detailed Experimental Protocol
This protocol provides a generalized, self-validating procedure. Researchers should adapt it based on the specific properties of the amine being used.
Materials and Reagents
-
2-(chloromethyl)-4-isopropylthiazole (1.0 equiv.)
-
Primary or Secondary Amine (1.1-1.2 equiv.)
-
Triethylamine (TEA) or DIPEA (1.5 equiv.)
-
Anhydrous Acetonitrile (MeCN) or DMF (approx. 0.2-0.5 M concentration)
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
TLC plates (Silica gel 60 F₂₅₄)
-
Appropriate eluent for TLC and column chromatography (e.g., Hexanes/EtOAc or DCM/Methanol mixtures)
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.1 mmol, 1.1 equiv.).
-
Dissolve the amine in anhydrous acetonitrile (5 mL).
-
Add triethylamine (1.5 mmol, 1.5 equiv.) to the solution.
-
In a separate vial, dissolve 2-(chloromethyl)-4-isopropylthiazole (1.0 mmol, 1.0 equiv.) in anhydrous acetonitrile (2 mL).
-
Add the solution of the chloromethylthiazole dropwise to the stirring amine solution at room temperature.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at room temperature or heat to 50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is 30-50% ethyl acetate in hexanes. The product should have an Rf value between that of the two starting materials. The reaction is complete upon the disappearance of the limiting reagent (typically the chloromethylthiazole).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature if it was heated.
-
Concentrate the reaction mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in ethyl acetate (20 mL).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2 x 15 mL) to remove excess acid and any salts, followed by brine (1 x 15 mL).[8]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification:
-
Characterization:
-
Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.
-
Representative Data Table
The following table summarizes typical conditions and considerations for coupling various amines. Yields are representative and will vary based on the specific substrate and precise conditions.
| Amine Substrate (Example) | Base (equiv.) | Solvent | Temp. (°C) | Typical Time (h) | Key Considerations |
| Morpholine | TEA (1.5) | MeCN | 25 | 4-8 | Straightforward reaction; product is typically easy to purify. |
| Benzylamine | DIPEA (1.5) | DMF | 50 | 6-12 | Potential for over-alkylation; use chlorothiazole as limiting reagent. |
| Aniline | K₂CO₃ (2.0) | DMF | 80 | 12-24 | Less nucleophilic; may require higher temperatures and a stronger base. |
| Methylamine (40% in H₂O) | None (excess) | H₂O | 60 | 5-10 | A large excess of aqueous methylamine acts as both reactant and base.[6] |
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Insufficient temperature; Low reactivity of amine; Ineffective base. | Increase temperature gradually (e.g., to 50-70 °C); Switch to a more polar solvent like DMF; Use a stronger, non-nucleophilic base. |
| Multiple Products on TLC | Over-alkylation of primary amine; Side reactions from impurities. | Use a larger excess of the primary amine; Ensure 2-(chloromethyl)-4-isopropylthiazole is the limiting reagent; Purify starting materials. |
| Low Yield after Work-up | Product is water-soluble; Product loss during extraction. | Back-extract the aqueous layers with the organic solvent; Use a different extraction solvent (e.g., dichloromethane). |
| Difficulty in Purification | Product and starting material have similar polarity. | Try a different eluent system for chromatography; Consider derivatization or salt formation to alter polarity. |
Conclusion
The N-alkylation of amines with 2-(chloromethyl)-4-isopropylthiazole is a robust and versatile method for generating a diverse library of compounds for research and drug discovery. By understanding the underlying SN2 mechanism and carefully controlling key reaction parameters such as stoichiometry, base, solvent, and temperature, researchers can reliably synthesize the desired products in good yield and purity. The protocol provided herein serves as a comprehensive and adaptable foundation for these synthetic efforts.
References
- SN2 nucleophilic substitution reaction push and pull transition st
- CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole. (n.d.).
- Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. (n.d.). Benchchem.
- Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (n.d.). LibreTexts Chemistry.
-
Proposed mechanisms of the nucleophilic substitution reaction of... (n.d.). ResearchGate. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Link]
-
Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. (2022). PMC. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]
- N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. (n.d.). Royal Society of Chemistry.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules.
-
Regioselective N-alkylation of 2-aminobenzothiazoles with benzylic alcohols. (n.d.). Chemical Communications (RSC Publishing). [Link]
-
Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]
-
multiple nucleophilic substitution - halogenoalkanes and ammonia. (n.d.). Chemguide. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. people.chem.ucsb.edu [people.chem.ucsb.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. rsc.org [rsc.org]
Troubleshooting & Optimization
Thiazole Functionalization Help Desk: Technical Support & Troubleshooting Guide
Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Topic: Troubleshooting Side Reactions in Thiazole Chlorination
Core Directive & Executive Summary
Welcome to the technical support center for heteroaromatic functionalization. You are likely here because your thiazole chlorination yielded a complex mixture, a black tar, or the wrong regioisomer.
Thiazoles are electron-deficient at C2 but electron-rich at C5, making them "schizophrenic" substrates that react differently depending on the reagents and substituents. The introduction of chlorine—whether via Electrophilic Aromatic Substitution (
This guide moves beyond standard textbook procedures to address the causality of failure modes. We treat your reaction as a system of competing rates (
Diagnostic Visualizer: Reaction Pathways
Before troubleshooting, visualize where your reaction is deviating. The diagram below maps the intended
Figure 1: Mechanistic divergence in thiazole chlorination. Note that N-chlorination is a kinetic trap that can lead to ring opening if not reversible.
Troubleshooting Modules (FAQs)
Ticket #001: "I am getting significant di-chlorination (over-chlorination)."
The Issue: You are targeting the C5 position, but you observe significant amounts of 4,5-dichloro or 2,5-dichloro byproducts.
Root Cause Analysis:
The introduction of a chlorine atom at C5 should theoretically deactivate the ring (Inductive effect
Troubleshooting Protocol:
-
Stoichiometry Check: Are you using
equivalents of chlorinating agent? Reduce to 0.95 eq . It is easier to separate unreacted starting material than di-chlorinated byproducts. -
Reagent Switch: If using
(Sulfuryl Chloride), switch to NCS (N-Chlorosuccinimide) . NCS releases more slowly, preventing the local high concentrations that drive over-chlorination [1]. -
Protonation Strategy: Perform the reaction in strong acid (TFA or
) . Protonation of the thiazole nitrogen ( ) strongly deactivates the ring, raising the barrier for the second substitution.
Ticket #002: "My reaction mixture turned into a black tar (Decomposition)."
The Issue: The reaction exothermed violently, or the product degraded upon workup.
Root Cause Analysis:
-
Sulfuryl Chloride "Bumping":
decomposes to (gas) and . This gas evolution can be rapid and exothermic.[1] -
Ring Opening: The thiazole ring is sensitive to oxidative cleavage. If an N-chloro intermediate forms (kinetic product) and is treated with water/base while hot, the ring can hydrolyze (similar to the "thiadiazine" ring opening mechanism [2]).
Troubleshooting Protocol:
-
Temperature Control: Never add
at room temperature. Cool to 0°C or -10°C , add dropwise, then warm slowly. -
Scavengers: If using NCS, add a radical scavenger (BHT) if you suspect radical polymerization is causing the tar (unless you intend a radical mechanism).
-
Buffer the Workup: Avoid strong basic workups (NaOH) if the ring is electron-deficient. Use saturated
.
Ticket #003: "I'm seeing chlorination at the wrong position (Regioselectivity)."
The Issue: You want C5-Cl, but you are getting C2-Cl or side-chain chlorination.
Root Cause Analysis:
-
Electronic Bias: Electrophiles (
) prefer C5 (nucleophilic). Radical species ( ) often attack the side chain (benzylic-like positions) or C2. -
Steric Hinderance: A bulky group at C4 can push reaction to C2, though this is rare for
.
Decision Matrix:
| Desired Position | Mechanism Required | Recommended Conditions |
| C5 (Ring) | Electrophilic ( | NCS, Acetonitrile/TFA, Dark, RT. |
| Side Chain | Radical Substitution | |
| C2 (Ring) | Lithiation/Quench | Not direct chlorination. Use |
Ticket #004: "My 2-aminothiazole substrate is coupling/oxidizing."
The Issue: When chlorinating 2-aminothiazoles, you get azo-compounds or oxidative dimers instead of C5-Cl.
Root Cause Analysis:
The free amine (
Troubleshooting Protocol:
-
Protection is Mandatory: Acetylate the amine (
) before chlorination. The amide is less nucleophilic but still directs to C5. -
In-situ Protection: If you cannot protect, use NCS in 10% HCl . The amine is protonated (
), protecting it from oxidation while the ring reacts [3].
Standardized Experimental Protocols
Protocol A: Mild C5-Chlorination using NCS (High Selectivity)
Best for: Substrates sensitive to oxidation or acid.
-
Setup: Dissolve substituted thiazole (1.0 mmol) in Acetonitrile (ACN) (5 mL).
-
Catalyst: Add Trifluoroacetic acid (TFA) (0.1 eq). Why? Catalyzes the activation of NCS.[2]
-
Addition: Add N-Chlorosuccinimide (NCS) (1.05 mmol) in one portion at 0°C.
-
Monitoring: Stir at RT. Monitor by HPLC/UPLC. Look for the disappearance of the C5-H signal (approx 7.0-7.5 ppm in
NMR). -
Workup: Quench with 10%
(removes oxidative byproducts). Extract with EtOAc.[3]
Protocol B: Robust Chlorination using (Scale-Up)
Best for: Deactivated rings or large-scale synthesis where NCS cost is prohibitive.
-
Setup: Dissolve thiazole (10 mmol) in Dichloromethane (DCM) (dry).
-
Temperature: Cool to -10°C (Ice/Salt bath).
-
Addition: Add Sulfuryl Chloride (
) (11 mmol) dropwise over 30 mins. Critical: Gas evolution ( ) will occur. Ensure venting. -
Reaction: Allow to warm to RT slowly. If conversion is low, heat to reflux (40°C).
-
Safety Check: If the solution turns pitch black rapidly, quench immediately (decomposition).
Comparative Data: Reagent Profiles
| Feature | N-Chlorosuccinimide (NCS) | Sulfuryl Chloride ( | |
| Active Species | |||
| Selectivity | High (C5 preferred) | Low (Radical side reactions) | Low (Over-chlorination) |
| Byproducts | Succinimide (Water soluble) | HCl (Acid) | |
| Risk Profile | Low | High (Exotherm/Pressure) | High (Toxic Gas) |
| Cost | High | Low | Low |
References
-
BenchChem. (2025).[2][3] N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions.[2]Link
-
Kolodina, A. A., et al. (2008).[4] Synthesis and opening of the thiadiazine ring.[4] Springer Science+Business Media.[4] Link
-
ISCA. (2015). Chlorination of Aromatic Compounds in Aqueous Media using N-Chlorosuccinimide.[5] Research Journal of Chemical Sciences.[5] Link
-
Stangeland, E. L., & Sammakia, T. (2004). Use of thiazoles in the halogen dance reaction.[6] Journal of Organic Chemistry.[6][7] Link
-
Santhosh, C., et al. (2023).[8] Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles. Journal of Organic Chemistry.[6][7] Link
Disclaimer: These protocols are for research purposes only. Always consult SDS and perform a risk assessment before handling Sulfuryl Chloride or Thiazole derivatives.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. isca.me [isca.me]
- 6. Use of thiazoles in the halogen dance reaction: application to the total synthesis of WS75624 B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Chlorosuccinimide (NCS) [organic-chemistry.org]
- 8. Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates [organic-chemistry.org]
Technical Support Center: Column Chromatography Purification of Thiazole Derivatives
This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of thiazole derivatives. The information herein is structured to address specific experimental issues with a focus on the underlying scientific principles.
Introduction
Thiazole moieties are integral scaffolds in a vast array of pharmacologically active compounds.[1] Their unique electronic properties and ability to participate in hydrogen bonding often result in purification challenges by column chromatography. Common issues include poor separation, low recovery, and on-column degradation. This guide is designed to be a practical resource for overcoming these obstacles.
Troubleshooting Guide: A-Question-and-Answer-Based Approach
This section directly addresses common problems encountered during the column chromatography of thiazole derivatives, providing explanations and actionable solutions.
Q1: My thiazole derivative is not eluting from the column, or the recovery is very low. What are the likely causes and how can I fix this?
Possible Causes:
-
High Polarity and Strong Interaction with Silica Gel: Thiazole derivatives can be highly polar due to the nitrogen and sulfur heteroatoms, leading to strong adsorption onto the polar silica gel stationary phase.
-
Compound Insolubility in the Mobile Phase: The compound may have precipitated at the top of the column if it has low solubility in the chosen eluent.[2]
-
On-Column Decomposition: Some thiazole derivatives can be sensitive to the acidic nature of silica gel, leading to degradation.[3][4]
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent in your mobile phase. For instance, if you are using a hexane/ethyl acetate system, incrementally increase the percentage of ethyl acetate. For very polar compounds, consider adding a small percentage of methanol to the eluent.[5]
-
Test Compound Stability: Before performing column chromatography, spot your crude material on a silica gel TLC plate, let it sit for a few hours, and then elute it. If you observe streaking or the appearance of new spots, your compound may be degrading on silica.[3]
-
Deactivate the Silica Gel: To mitigate degradation on acidic silica, you can use deactivated silica gel. This can be prepared by treating the silica gel with a solution of triethylamine in your non-polar solvent before packing the column.
-
Change the Stationary Phase: If your compound is strongly basic, consider using a different stationary phase like alumina (basic or neutral) or a bonded phase like amino-silica.[6][7]
-
Dry Loading: If solubility in the mobile phase is an issue, consider dry loading. Dissolve your crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then carefully load the resulting powder onto the top of your column.
Q2: My thiazole derivative is co-eluting with an impurity. How can I improve the separation?
Possible Causes:
-
Inadequate Solvent System Selection: The chosen mobile phase may not have the optimal selectivity for your compound and the impurity.[6]
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
-
Improperly Packed Column: A poorly packed column with channels or cracks will result in uneven solvent flow and co-elution.[8]
Solutions:
-
Optimize the Mobile Phase with TLC: The key to good separation is selecting the right solvent system. Use Thin Layer Chromatography (TLC) to screen various solvent combinations. Aim for a solvent system that gives your desired compound an Rf value of approximately 0.2-0.4 and maximizes the separation from impurities.[9]
-
Employ a Gradient Elution: Start with a less polar mobile phase to allow the less polar impurities to elute first. Then, gradually increase the polarity of the mobile phase to elute your target compound, leaving the more polar impurities on the column.
-
Reduce the Sample Load: As a general rule, the amount of silica gel should be 20-100 times the weight of your crude sample. Overloading the column is a common cause of poor separation.
-
Ensure Proper Column Packing: A well-packed column is crucial for good separation.[11] Use the slurry packing method to create a homogenous and densely packed column bed.[12][13]
Q3: I'm observing peak tailing for my thiazole derivative. What's causing this and how can I get sharper peaks?
Possible Causes:
-
Strong Compound-Stationary Phase Interaction: The nitrogen atoms in the thiazole ring can interact strongly with the acidic silanol groups on the silica surface, leading to tailing.
-
High Sample Concentration: Overly concentrated fractions can also result in peak tailing.
-
Mixed Solvent Systems: In some cases, using a mixture of solvents with very different polarities can contribute to this issue.
Solutions:
-
Add a Competitive Base: Adding a small amount (0.1-1%) of a volatile base like triethylamine or pyridine to the mobile phase can help to saturate the acidic sites on the silica gel, reducing the strong interactions that cause tailing.
-
Use a Different Stationary Phase: As mentioned previously, switching to a less acidic stationary phase like alumina or a bonded phase can alleviate this problem.[6]
-
Modify the Mobile Phase: For some thiazole derivatives, using a solvent system containing acetonitrile can improve peak shape.[14]
Frequently Asked Questions (FAQs)
Q: What is the best way to pack a column for purifying thiazole derivatives?
A: The slurry packing method is generally recommended for achieving a uniformly packed column.[12] This involves mixing the silica gel with the initial mobile phase to form a slurry, which is then poured into the column and allowed to settle.[13] Ensure the column is perfectly vertical to prevent an uneven bed.[11][12]
Q: How do I choose the right stationary phase for my thiazole derivative?
A: For most "normal phase" chromatography of thiazole derivatives, silica gel is the standard choice.[15] However, if your compound is particularly basic or acid-sensitive, consider the following alternatives:
-
Alumina (Basic or Neutral): Good for separating basic compounds.
-
Amino-propyl bonded silica: A less polar stationary phase that can be useful for separating polar, nitrogen-containing compounds.[6][16]
-
Reversed-Phase Silica (C18): If your thiazole derivative is very polar, reversed-phase chromatography with a non-polar stationary phase and a polar mobile phase (e.g., water/acetonitrile or water/methanol) may be more effective.[14][17]
Q: My thiazole derivative seems to be degrading on the column. What can I do?
A: On-column degradation is a significant concern for some thiazole derivatives, which can be susceptible to acid-catalyzed hydrolysis or photodegradation.[18][19][20]
-
Deactivate Silica Gel: As mentioned in the troubleshooting section, pre-treating the silica with a base can neutralize acidic sites.
-
Use Alumina: Alumina is less acidic than silica and can be a good alternative.
-
Protect from Light: If your compound is light-sensitive, wrap the column in aluminum foil during the purification process.
-
Work Quickly: Minimize the time your compound spends on the column.
Q: What are some good starting solvent systems for TLC analysis of thiazole derivatives?
A: A good starting point for developing a TLC solvent system for thiazole derivatives is a mixture of a non-polar solvent and a moderately polar solvent.[10] Some common systems include:
-
Dichloromethane:Methanol (e.g., 9.5:0.5, 9:1 ratios)
-
Toluene:Ethyl Acetate
You can adjust the ratio of the solvents to achieve the desired separation.[22]
Experimental Protocols
Protocol 1: Slurry Packing a Chromatography Column
-
Preparation: Ensure the chromatography column is clean, dry, and clamped in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.[23]
-
Slurry Formation: In a beaker, measure the required amount of silica gel. Add the initial, least polar mobile phase to the silica gel to create a slurry that can be easily poured.[13]
-
Packing: Pour the slurry into the column in a single, continuous motion to avoid trapping air bubbles.[12][13]
-
Settling and Compacting: Open the stopcock and allow the solvent to drain, collecting it for reuse. As the silica settles, gently tap the side of the column to encourage even packing. Apply gentle pressure with a pump or inert gas to compact the bed.[15]
-
Equilibration: Once the silica bed is stable, add a protective layer of sand on top and then carefully add the mobile phase.[23] Run several column volumes of the initial mobile phase through the column to ensure it is fully equilibrated before loading your sample.
Protocol 2: Developing a Solvent System with TLC
-
Spotting: Dissolve a small amount of your crude reaction mixture in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a TLC plate.
-
Development: Place the TLC plate in a developing chamber containing your chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and immediately mark the solvent front with a pencil. Visualize the spots using a UV lamp. You can also use staining agents if your compounds are not UV-active.
-
Analysis and Optimization: Calculate the Rf value for each spot. Adjust the polarity of your solvent system to achieve an Rf of 0.2-0.4 for your target compound and maximize the separation between it and any impurities.[9]
Visualizations
Troubleshooting Workflow for Poor Separation
Caption: A decision tree for troubleshooting poor separation.
Solvent Selection Workflow
Caption: Workflow for selecting an optimal solvent system.
References
-
The art of packing columns for low pressure liquid chromatography - Element Lab Solutions. Available at: [Link]
-
Improved Chromatography Column Packing Method: The Best of 2 Worlds. (2023). AAdvance Instruments. Available at: [Link]
-
Chromatography: How to Run a Flash Column - Department of Chemistry - University of Rochester. Available at: [Link]
-
Pack a Chromatography Column Like a Pro - Bitesize Bio. (2025). Available at: [Link]
-
Packing Normal Phase Columns - Chemistry LibreTexts. (2022). Available at: [Link]
-
Synthesis, Computational study, Solvatochromism and Biological Studies of Thiazoles-Hydrazones Derivatives - The Distant Reader. Available at: [Link]
-
Chromatography: Solvent Systems for TLC - University of Rochester. Available at: [Link]
-
A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - PMC. Available at: [Link]
-
Separation of Thiazole on Newcrom R1 HPLC column - SIELC Technologies. Available at: [Link]
-
How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com. Available at: [Link]
-
Troubleshooting Flash Column Chromatography - University of Rochester. Available at: [Link]
-
How can I select the solvent system for column chromatography for thiazole dervatives? - ResearchGate. (2016). Available at: [Link]
-
Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole - ResearchGate. (2025). Available at: [Link]
-
Effect of the stationary phase and the mobile-phase modifier on the retention of some thiazoles. Correlation with the lipophilicity of the compounds | Request PDF - ResearchGate. (2025). Available at: [Link]
-
(PDF) Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede - ResearchGate. (2016). Available at: [Link]
-
Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007). Available at: [Link]
-
Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5 - International Journal of Chemical Studies. (2018). Available at: [Link]
-
troubleshooting column chromatography : r/chemistry - Reddit. (2022). Available at: [Link]
-
Purification: Troubleshooting Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]
-
HPLC Column Troubleshooting: Is It Really The Column? - Agilent. Available at: [Link]
-
Quick Troubleshooting Guide For HPLC Column Usage | Biovanix Chromatography. Available at: [Link]
-
How changing stationary phase chemistry can impact separation selectivity | Biotage. (2023). Available at: [Link]
-
Solvents for TLC | Thin Layer Chromatography (TLC, HPTLC) - Carl ROTH. Available at: [Link]
-
PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6 - PMC. (2014). Available at: [Link]
-
Several Problems of Flash Column Chromatography - Hawach. (2025). Available at: [Link]
-
MOBILE PHASE OPTIMIZATION IN THIN LAYER CHROMATOGRAPHY (TLC) - ResearchGate. Available at: [Link]
-
How can I do column chromatography if the product has poor solubility in solvent? - ResearchGate. (2015). Available at: [Link]
-
Why does column chromatography not work like it's supposed to? - ResearchGate. (2022). Available at: [Link]
-
Synthetic steps for the preparation of the target thiazole derivatives 5–18. - ResearchGate. Available at: [Link]
-
Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC. Available at: [Link]
-
Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. (2024). Available at: [Link]
-
2.3D: Separation Theory - Chemistry LibreTexts. (2022). Available at: [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). Available at: [Link]
-
(PDF) Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - ResearchGate. (2025). Available at: [Link]_
-
Polarities of Solvents | Shodex HPLC Columns and Standards. Available at: [Link]
-
Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method - PMC. Available at: [Link]
Sources
- 1. distantreader.org [distantreader.org]
- 2. researchgate.net [researchgate.net]
- 3. Chromatography [chem.rochester.edu]
- 4. Purification [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. How to choose a stationary phase, optimize selectivity and get better resolution in chromatography | Buchi.com [buchi.com]
- 7. biotage.com [biotage.com]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Chromatography [chem.rochester.edu]
- 11. aadvanceinstruments.com [aadvanceinstruments.com]
- 12. elementlabsolutions.com [elementlabsolutions.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. Separation of Thiazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. PREPARATION AND EVALUATION OF HPLC CHIRAL STATIONARY PHASES BASED ON CATIONIC/BASIC DERIVATIVES OF CYCLOFRUCTAN 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Chromatography [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to 2-(chloromethyl)-4-isopropylthiazole: A Strategic Building Block in Modern Drug Discovery
Introduction: The Privileged Status of the Thiazole Scaffold
In the landscape of medicinal chemistry, the thiazole ring stands out as a "privileged scaffold."[1] This five-membered heterocycle, containing both sulfur and nitrogen, is a cornerstone in the architecture of numerous clinically approved drugs, demonstrating a vast spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects.[2][3][4] The unique electronic properties and structural rigidity of the thiazole nucleus make it an invaluable component for designing molecules that can effectively interact with biological targets.[1]
The therapeutic efficacy of a thiazole-based compound is profoundly influenced by the substituents attached to its core structure. Strategic modifications allow for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby optimizing its pharmacokinetic and pharmacodynamic profile. This guide focuses on a particularly advantageous building block, 2-(chloromethyl)-4-isopropylthiazole , and provides a comparative analysis of its utility, synthesis, and strategic value for researchers, scientists, and drug development professionals.
The Strategic Advantage of the 2-(chloromethyl)-4-isopropylthiazole Synthon
2-(chloromethyl)-4-isopropylthiazole is more than just another heterocyclic compound; it is a highly versatile synthon that provides a reactive "handle"—the chloromethyl group—for facile elaboration into more complex molecular architectures. Its primary utility lies in its role as a key intermediate for introducing the 2-isopropyl-4-methylthiazole moiety into a target molecule. This specific fragment is a critical component of the highly successful HIV protease inhibitor, Ritonavir, underscoring the building block's industrial and therapeutic significance.[5][6] The chloromethyl group at the 4-position is primed for nucleophilic substitution, allowing medicinal chemists to readily connect this valuable thiazole fragment to a variety of molecular scaffolds.
Comparative Analysis of Synthetic Routes
The method chosen to synthesize a key intermediate like 2-(chloromethyl)-4-isopropylthiazole can have significant implications for scalability, cost, and safety. Below, we compare the classical approach with a more modern alternative that mitigates key safety concerns.
Method A: The Classical Hantzsch Thiazole Synthesis
The traditional and widely documented route to this intermediate employs the Hantzsch thiazole synthesis.[7] This method involves the condensation of 2-methylpropanethioamide (isobutyrothioamide) with 1,3-dichloroacetone.[8] While effective, this pathway is hampered by the use of 1,3-dichloroacetone, a highly toxic and pungent chemical, posing significant handling and safety challenges, particularly on an industrial scale.[9]
Method B: An Alternative Pathway Avoiding Highly Toxic Reagents
An alternative, safer synthesis has been developed to circumvent the hazards associated with 1,3-dichloroacetone.[9] This method begins with 2,2-dimethyl-4-methylene-1,3-dioxane, which undergoes an addition reaction with a halogenating agent. The resulting intermediate is then condensed with 2-methylpropanethioamide to generate 2-isopropyl-4-hydroxymethylthiazole, which is subsequently chlorinated to yield the final product.[9] This approach strategically avoids the direct use of highly toxic starting materials, representing a significant process safety improvement.
Data Presentation: Comparison of Synthetic Routes
The following table provides a clear comparison of the two primary synthetic strategies, highlighting key differences in safety and efficiency.
| Parameter | Method A: Hantzsch Synthesis | Method B: Alternative Route | Rationale & Advantage |
| Key Reagent | 1,3-Dichloroacetone[8] | 2,2-dimethyl-4-methylene-1,3-dioxane[9] | Method B avoids a highly toxic and pungent reagent.[9] |
| Primary Safety Concern | High toxicity and handling of 1,3-DCA.[9] | Standard handling of halogenating/chlorinating agents. | Significantly reduced operational risk and environmental impact. |
| Number of Steps | Typically 1-2 steps to the final product.[8] | 3 steps from the starting dioxane.[9] | Method A is more direct but carries a higher safety burden. |
| Reported Yields | Variable, but can be efficient (e.g., 55% in one instance).[8] | High overall yields reported (e.g., 99% for chlorination step).[9] | Method B demonstrates high efficiency in its individual steps. |
Experimental Workflow: A Key Step in Ritonavir Synthesis
The utility of 2-(chloromethyl)-4-isopropylthiazole is best demonstrated through its application. The following protocol details its reaction with methylamine, a crucial step in forming a key intermediate for the API Ritonavir.[6][8]
Protocol: Synthesis of 2-Isopropyl-4-(((N-methyl)amino)methyl)thiazole
This protocol describes the nucleophilic substitution of the chloride with methylamine. The choice of aqueous methylamine serves as both the nucleophile and the solvent base, driving the reaction efficiently.
-
Reaction Setup: A solution of 4-(chloromethyl)-2-isopropylthiazole hydrochloride (e.g., 40g) is prepared in water (e.g., 100 mL).[8]
-
Nucleophilic Addition: The thiazole solution is added dropwise to a stirred 40% aqueous methylamine solution (e.g., 400 mL) at ambient temperature (20-25 °C).
-
Causality: Using a large excess of aqueous methylamine ensures the reaction goes to completion and neutralizes the HCl byproduct. The dropwise addition helps to control any potential exotherm.
-
-
Reaction Monitoring: The resulting solution is stirred for approximately 1 hour. Reaction completion can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Extraction: Upon completion, the reaction mixture is extracted with an organic solvent such as dichloromethane or chloroform (e.g., 2 x 400 mL).[10]
-
Causality: The product is an organic base, which will be more soluble in the organic layer, allowing for its separation from the aqueous solution containing inorganic salts and excess methylamine.
-
-
Purification: The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude product.[8][10] Further purification can be achieved via silica gel chromatography if necessary.[6]
The Thiazole Moiety in Lead Optimization: A Bioisosteric Perspective
Beyond its role as a synthetic handle, the 2-isopropyl-4-methylthiazole moiety itself confers significant advantages to the final drug molecule. In drug design, the concept of bioisosterism—the replacement of a functional group with another that retains similar biological activity—is a powerful tool for lead optimization.[11] The thiazole ring is an excellent bioisostere for other aromatic systems like phenyl, pyrazole, or oxadiazole rings.[12][13][14]
The advantages of incorporating a thiazole ring include:
-
Metabolic Stability: The introduction of heteroatoms like nitrogen and sulfur can alter the electron density of the ring, often making it less susceptible to oxidative metabolism by cytochrome P450 enzymes compared to a simple phenyl ring.[13]
-
Improved Solubility: The polar nitrogen atom can act as a hydrogen bond acceptor, which can improve aqueous solubility and impact plasma protein binding.[13]
-
Modulation of Pharmacological Profile: Replacing a phenyl ring with a thiazole can significantly reduce off-target effects, such as hERG inhibition, leading to a safer cardiovascular profile.[13]
Data Presentation: Bioisosteric Comparison of Aromatic Rings
This table compares the thiazole ring to other common aromatic bioisosteres, providing a rationale for its selection in drug design.
| Property | Thiazole | Phenyl | 1,2,4-Oxadiazole | Pyrazole |
| H-Bond Acceptors | 1 (N atom) | 0 (π system) | 2 (N atoms) | 1 (N atom) |
| H-Bond Donors | 0 | 0 | 0 | 1 (N-H) |
| Relative Polarity | Moderate | Low | High | High |
| Metabolic Liability | Generally stable | Prone to CYP oxidation[13] | Generally stable[12] | Generally stable |
| Key Advantage | Balanced polarity, metabolic stability, versatile chemistry.[1] | Hydrophobic interactions. | Ester bioisostere, resistant to esterases.[12] | H-bond donor/acceptor capacity.[13] |
Conclusion
2-(chloromethyl)-4-isopropylthiazole is a strategically vital building block in drug discovery, offering a reliable and efficient means to incorporate the pharmacologically significant 2-isopropylthiazole moiety. Its value is exemplified by its crucial role in the synthesis of the blockbuster drug Ritonavir. While the classical Hantzsch synthesis provides a direct route to this intermediate, modern advancements offer safer, more scalable alternatives that mitigate the risks associated with toxic reagents. Furthermore, the resulting thiazole core provides distinct advantages as a bioisostere, enabling chemists to optimize lead compounds for improved metabolic stability and safety profiles. For any research organization focused on developing novel therapeutics, mastering the synthesis and application of 2-(chloromethyl)-4-isopropylthiazole is a clear strategic advantage.
References
-
Ayati, A., et al. (2023). Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold. Frontiers in Chemistry. Available from: [Link]
-
Saleem, M., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Essential Role of Thiazole in Pharmaceutical Drug Discovery. Available from: [Link]
-
Mravljak, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? ACS Medicinal Chemistry Letters. Available from: [Link]
-
Pharmaguideline. (2022). Synthesis, Reactions and Medicinal Uses of Thiazole. Available from: [Link]
-
Popiołek, Ł. (2021). Thiazole Ring—A Biologically Active Scaffold. Molecules. Available from: [Link]
-
ResearchGate. (2023). 1,2,4‐Oxadiazoles as thiazole bioisostere. Available from: [Link]
-
Journal of Pharmaceutical and Biological Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link]
-
FABAD Journal of Pharmaceutical Sciences. (2023). An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. Available from: [Link]
- Google Patents. (2006). Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.
-
Mravljak, J., et al. (2022). Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? PMC. Available from: [Link]
-
Cambridge MedChem Consulting. (2023). Aromatic Bioisosteres. Available from: [Link]
- Google Patents. (2017). 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods.
-
Lange, J. H. M., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available from: [Link]
- Google Patents. (2015). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
-
Open Library Publishing Platform. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Available from: [Link]
-
Popsavin, M., et al. (2022). Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry. Available from: [Link]
-
Kempf, D. J., et al. (1995). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Journal of Medicinal Chemistry. Available from: [Link]
-
New Drug Approvals. (2021). RITONAVIR. Available from: [Link]
-
PrepChem.com. Synthesis of 2-cyclopropyl-4-chloromethyl thiazole hydrochloride. Available from: [Link]
-
ResearchGate. (1997). Discovery of Ritonavir, a Potent Inhibitor of HIV Protease with High Oral Bioavailability and Clinical Efficacy. Available from: [Link]
-
PubChem. 2-Isopropyl-4-methylthiazole. Available from: [Link]
-
Durga Raja, K., et al. (2020). Development and Validation of UPLC-ESI-MS/MS Technique for the Determination of 2-Isopropyl-4-(chloromethyl)thiazole in Ritonavir. Asian Journal of Chemistry. Available from: [Link]
-
Wotring, L. L., et al. (1993). Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antifilarial and antitumor agents. 2. 2-Arylamido and 2-alkylamido derivatives of 2-amino-4-(isothiocyanatomethyl)thiazole and 2-amino-4-(isothiocyanatomethyl)selenazole. Journal of Medicinal Chemistry. Available from: [Link]
-
European Patent Office. (1991). Process for the preparation of chlorothiazole derivatives. Available from: [Link]
-
Zhang, L., et al. (2016). Discovery and Optimization of N-Substituted 2-(4-pyridinyl)thiazole carboxamides against Tumor Growth through Regulating Angiogenesis Signaling Pathways. Scientific Reports. Available from: [Link]
- Google Patents. (1991). Process for the preparation of chlorothiazole derivatives.
-
Hawley, T. S., & Hawley, R. G. (Eds.). (2004). Flow Cytometry Protocols. Humana Press. Available from: [Link]
-
Marques, F. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available from: [Link]
-
Staszko, J., et al. (2025). Juglone-Bearing Thiopyrano[2,3-d]thiazoles Induce Apoptosis in Colorectal Adenocarcinoma Cells. Molecules. Available from: [Link]
-
D'souza, A. A., et al. (2023). Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci. Scientific Reports. Available from: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Thiazole ring- the antimicrobial, anti-inflammatory, and anticancer active scaffold - Arabian Journal of Chemistry [arabjchem.org]
- 3. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazole Ring—A Biologically Active Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?use in the preparation of ritonavir - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole - Google Patents [patents.google.com]
- 10. CN107445916A - 2 isopropyl 4 (Methylaminomethyl) thiazole hydrochloride preparation methods - Google Patents [patents.google.com]
- 11. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 12. researchgate.net [researchgate.net]
- 13. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 14. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Chlorinating Agents in Thiazole Synthesis: A Cost-Benefit Analysis
For Researchers, Scientists, and Drug Development Professionals
The thiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents. The Hantzsch thiazole synthesis, a classic and reliable method, remains a cornerstone for constructing this vital heterocycle. A critical step in this synthesis is the preparation of α-haloketones, typically through the chlorination of a ketone precursor. The choice of chlorinating agent for this initial step has profound implications on the overall efficiency, cost, safety, and environmental impact of the entire synthetic route. This guide provides an in-depth, objective comparison of three commonly employed chlorinating agents: N-Chlorosuccinimide (NCS), Trichloroisocyanuric Acid (TCCA), and Sulfuryl Chloride (SO₂Cl₂), to empower researchers in making informed decisions for their thiazole synthesis endeavors.
The Crucial Role of α-Chloroketones in Hantzsch Thiazole Synthesis
The Hantzsch synthesis fundamentally involves the cyclocondensation of an α-haloketone with a thioamide. The purity and yield of the α-chloroketone directly influence the outcome of the subsequent cyclization, impacting the final yield and purity of the desired thiazole derivative. Therefore, the selection of an optimal chlorinating agent is not a trivial decision but a critical parameter that dictates the success of the overall synthesis.
Caption: General workflow of Hantzsch thiazole synthesis.
Comparative Analysis of Chlorinating Agents
This section provides a detailed comparison of NCS, TCCA, and SO₂Cl₂ based on performance, cost, safety, and environmental considerations.
Performance and Yield
The efficacy of a chlorinating agent is primarily judged by its ability to selectively monochlorinate the α-position of the ketone with high yield.
| Feature | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) | Sulfuryl Chloride (SO₂Cl₂) |
| Physical Form | White crystalline solid | White crystalline solid/powder | Colorless to pale yellow fuming liquid |
| Active Chlorine Content | ~26.5% | ~90% (delivers 3 eq. of 'Cl⁺') | Decomposes to provide Cl₂ |
| Byproducts | Succinimide | Cyanuric acid | HCl (g), SO₂ (g) |
| Typical Yield (α-chlorination) | Good to Excellent | Good to Excellent | Good to Excellent |
| Selectivity | Generally high for monochlorination | Can be less selective, potential for dichlorination | Can lead to dichlorination and other side reactions |
N-Chlorosuccinimide is often favored for its mildness and high selectivity for monochlorination, especially in research settings. Trichloroisocyanuric acid is a powerful reagent with a high active chlorine content, making it an attractive option for large-scale synthesis, though selectivity can sometimes be a challenge. Sulfuryl chloride is a highly reactive and potent chlorinating agent, often used when other reagents fail, but its lack of selectivity can lead to the formation of undesired byproducts.
The purity of the resulting α-chloroketone is paramount. Impurities, such as unreacted starting material or dichlorinated byproducts, can complicate the subsequent Hantzsch cyclization, leading to lower yields and difficult purification of the final thiazole product.
Cost-Benefit Analysis
A comprehensive cost analysis extends beyond the per-kilogram price of the reagent to consider the "cost per mole of active chlorine," which provides a more accurate measure of economic efficiency.
| Reagent | Price Range (per kg) | Molecular Weight ( g/mol ) | Active Chlorine Atoms | Cost per Mole of Active Chlorine |
| N-Chlorosuccinimide (NCS) | $5 - $900 | 133.53 | 1 | ~$0.13 - $24.20 |
| Trichloroisocyanuric Acid (TCCA) | $4 - $190 | 232.41 | 3 | ~$0.006 - $0.27 |
| **Sulfuryl Chloride (SO₂Cl₂) ** | $30 - $532.65 | 134.97 | 2 (as Cl₂) | ~$0.22 - $3.95 |
Note: Prices are estimates based on publicly available data from various suppliers and can vary significantly based on purity, quantity, and vendor. The cost per mole of active chlorine is a calculated value for comparative purposes.
From a purely economic standpoint, TCCA is the most cost-effective source of active chlorine. Its high active chlorine content and relatively low price per kilogram make it an attractive choice for industrial-scale synthesis. While sulfuryl chloride may have a low per-kilogram price in some cases, its lower effective chlorine delivery and associated handling costs can diminish its economic advantage. NCS is generally the most expensive option per mole of active chlorine.
Safety and Handling
The operational safety and handling requirements are critical considerations, particularly in industrial settings.
| Hazard | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) | Sulfuryl Chloride (SO₂Cl₂) |
| Toxicity | Irritant | Irritant, strong oxidizer | Highly toxic, corrosive, lachrymator |
| Handling | Relatively easy and safe to handle solid | Stable solid, easy to handle | Corrosive and fuming liquid, requires specialized handling in a fume hood |
| Waste Disposal | Succinimide byproduct is relatively benign | Cyanuric acid byproduct requires proper disposal | Gaseous byproducts (HCl, SO₂) are corrosive and require scrubbing. Liquid waste is acidic and hazardous. |
Sulfuryl chloride presents the most significant safety hazards. It is a highly corrosive and toxic liquid that reacts violently with water, releasing toxic gases.[1][2] Strict adherence to safety protocols, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, is mandatory.[1][3] NCS and TCCA are solids that are significantly easier and safer to handle.
Green Chemistry and Environmental Impact
The principles of green chemistry encourage the use of substances that minimize or eliminate the use and generation of hazardous substances.
| Green Chemistry Metric | N-Chlorosuccinimide (NCS) | Trichloroisocyanuric Acid (TCCA) | Sulfuryl Chloride (SO₂Cl₂) |
| Atom Economy (for α-chlorination of Acetophenone) | ~54% | ~66% | ~53% |
| Byproducts | Succinimide (recyclable in principle) | Cyanuric acid (can be recycled) | HCl, SO₂ (acidic gases) |
| Environmental Impact | Moderate | Lower (high atom economy, solid byproduct) | High (toxic, corrosive, gaseous byproducts) |
TCCA demonstrates a superior atom economy compared to NCS and sulfuryl chloride in the α-chlorination of ketones.[4] Its byproduct, cyanuric acid, is a solid that can be filtered off, simplifying workup and potentially allowing for recycling. The gaseous and corrosive byproducts of sulfuryl chloride pose a greater environmental challenge. While the succinimide byproduct from NCS is relatively benign, its lower atom economy makes it a less "green" option compared to TCCA from this perspective.
Experimental Protocols: α-Chlorination of Acetophenone
To provide a practical context, detailed protocols for the α-chlorination of acetophenone using each of the three reagents are presented below.
Using N-Chlorosuccinimide (NCS)
This protocol utilizes NCS with a catalytic amount of p-toluenesulfonic acid.
Materials:
-
Acetophenone
-
N-Chlorosuccinimide (NCS)
-
p-Toluenesulfonic acid (p-TsOH)
-
Methanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
Procedure:
-
To a stirred solution of acetophenone (1.0 mmol) in methanol (10 mL), add p-toluenesulfonic acid (0.1 mmol) and N-chlorosuccinimide (1.1 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the mixture with ethyl acetate (2 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to afford the α-chloroacetophenone product.
Caption: Workflow for α-chlorination using NCS.
Using Trichloroisocyanuric Acid (TCCA)
This protocol utilizes TCCA for the chlorination of acetophenone.
Materials:
-
Acetophenone
-
Trichloroisocyanuric acid (TCCA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve acetophenone (1.0 mmol) in dichloromethane (10 mL).
-
Add trichloroisocyanuric acid (0.34 mmol for monochlorination) to the solution at room temperature.
-
Stir the mixture and monitor the reaction by TLC or GC-MS.
-
After completion, the byproduct, cyanuric acid, will precipitate. Filter the reaction mixture to remove the solid.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to obtain the chlorinated product.
Caption: Workflow for α-chlorination using TCCA.
Using Sulfuryl Chloride (SO₂Cl₂)
This protocol describes the use of sulfuryl chloride for the α-chlorination of acetophenone. Caution: This reaction should be performed in a well-ventilated fume hood.
Materials:
-
Acetophenone
-
Sulfuryl chloride (SO₂Cl₂)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a stirred solution of acetophenone (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add sulfuryl chloride (1.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the α-chloroacetophenone.
Caption: Workflow for α-chlorination using SO₂Cl₂.
Conclusion and Recommendations
The choice of chlorinating agent for thiazole synthesis is a multifaceted decision that requires a careful balancing of cost, performance, safety, and environmental impact.
-
N-Chlorosuccinimide (NCS) is the reagent of choice for small-scale laboratory synthesis where high selectivity and ease of handling are prioritized over cost.
-
Trichloroisocyanuric Acid (TCCA) emerges as the most advantageous reagent for large-scale and industrial applications . Its low cost per mole of active chlorine, high atom economy, and ease of handling make it a highly attractive and "greener" alternative.
-
**Sulfuryl Chloride (SO₂Cl₂) ** should be reserved for specific applications where its high reactivity is necessary and cannot be achieved with other reagents. Its significant safety and environmental drawbacks necessitate stringent handling protocols and make it a less desirable choice for routine synthesis.
By carefully considering the factors outlined in this guide, researchers and drug development professionals can select the most appropriate chlorinating agent to optimize their thiazole synthesis workflows, leading to more efficient, cost-effective, and sustainable production of these vital pharmaceutical building blocks.
References
-
Fi Group. TCCA 90 ( per kg ). Retrieved from [Link]
-
IndiaMART. N Chlorosuccinimide. Retrieved from [Link]
-
Acuro Organics Limited. Trichloroisocyanuric Acid Granular (Tcca). Retrieved from [Link]
-
Global Pharma Chem. N Chlorosuccinimide Trader. Retrieved from [Link]
-
Chemsavers, Inc. Sulfuryl chloride, 97% 1kg. Retrieved from [Link]
-
IndiaMART. Sulfuryl Chloride. Retrieved from [Link]
-
Chem Help Asap. (2022). Hantzsch Thiazole Synthesis. Retrieved from [Link]
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2002). Trichloroisocyanuric Acid: A Safe and Efficient Oxidant. Accounts of Chemical Research, 35(9), 736-745.
-
ResearchGate. Comparison between NCS and TCCA as chlorinating reagent in... Retrieved from [Link]
-
SciSpace. Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
LOCKSS. a rapid and high-yielding synthesis of thiazoles and aminothiazoles using tetrabutylammonium. Retrieved from [Link]
-
ResearchGate. (PDF) Multicomponent One-Pot Synthesis of Substituted Hantzsch Thiazole Derivatives Under Solvent Free Conditions. Retrieved from [Link]
-
SynArchive. Hantzsch Thiazole Synthesis. Retrieved from [Link]
-
ResearchGate. (PDF) Trichloroisocyanuric Acid (TCCA) and N-Chlorosuccinimide (NCS) as Efficient Reagents for the Direct Oxidative Conversion of Thiols and Disulfides to Sulfonyl Chlorides. Retrieved from [Link]
-
ResearchGate. Hantzsch synthesis of thiazole from α-haloketones and thioamides. Retrieved from [Link]
-
MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Retrieved from [Link]
-
ResearchGate. ChemInform Abstract: Convenient and Environment-Friendly Synthesis of Sulfonyl Chlorides from S-Alkylisothiourea Salts via N-Chlorosuccinimide Chlorosulfonation. Retrieved from [Link]
-
ijarsct. A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]
-
Sami Publishing Company. Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Retrieved from [Link]
-
ISCA. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Retrieved from [Link]
-
IntechOpen. Green Chemistry Approaches in Pharmaceutical Synthesis. Retrieved from [Link]
-
Scientific Research Publishing. TCCA/NCS-Promoted Cascade Cyclization of β, γ-Unsaturated Compounds: Synthesis of Isoxazolines and Pyrazolines. Retrieved from [Link]
-
ResearchGate. Oxidative chlorination of thiols and disulfides with TCCA and NCS. Retrieved from [Link]
-
MDPI. An Eco-Friendly Method for Saturated Hydrocarbon Chlorination: Exploring the Potential of First-Row Transition Metal Ions. Retrieved from [Link]
Sources
assessing the drug-like properties of 2-(chloromethyl)-4-isopropylthiazole derivatives
A Comparative Guide for Medicinal Chemists & Drug Developers[1]
Executive Summary: The "Ritonavir" Scaffold
The molecule 2-(chloromethyl)-4-isopropylthiazole is not merely a reagent; it is the gateway to one of the most pharmacologically active scaffolds in modern antiviral therapy: the 4-isopropylthiazol-2-yl moiety.[1] Best known as the critical side chain of Ritonavir (a potent CYP3A4 inhibitor and HIV protease inhibitor), this scaffold presents a unique duality in drug development:
-
High Potency: The thiazole nitrogen provides a strong coordination vector for heme-iron centers (e.g., in CYP450 enzymes).[1]
-
High Liability: This same coordination can lead to potent drug-drug interactions (DDIs), and the chloromethyl precursor carries inherent genotoxicity risks (alkylating potential) and nitrosamine formation concerns.[1]
This guide provides an objective, data-driven framework for assessing derivatives synthesized from this scaffold, comparing them against bioisosteric alternatives (e.g., oxazoles) and detailing the critical experimental protocols required to validate their safety and efficacy.
Critical Safety Alert: Nitrosamine Impurities (NITMA)
Status: High Priority (FDA Alert, Oct 2024)[1]
Before assessing ADME properties, researchers must address a critical safety parameter specific to this scaffold. The FDA has identified N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide (NITMA) as a potential nitrosamine drug substance-related impurity (NDSRI) in products derived from this thiazole.[1][2]
-
Mechanism: If the chloromethyl thiazole is reacted with secondary amines (common in synthesis), residual nitrite sources can generate NITMA.[1]
-
Directive: All derivatives using this scaffold must undergo rigorous LC-MS/MS screening for NITMA with a limit of detection (LOD) < 26.5 ng/day intake limits.
Comparative Analysis: Thiazole vs. Bioisosteres
When optimizing a lead compound, medicinal chemists often consider replacing the thiazole ring with an oxazole or pyridine to modulate physicochemical properties.
Table 1: Physicochemical & ADME Comparison
| Feature | 4-Isopropylthiazole (Target) | 4-Isopropyloxazole (Bioisostere) | Pyridine Analog | Implication |
| LogP (Lipophilicity) | High (~2.5 - 3.[1]0) | Moderate (~1.5 - 2.[1]0) | Moderate | Thiazoles increase permeability but may reduce solubility compared to oxazoles.[1] |
| CYP3A4 Binding | Strong (Type II) | Weak / None | Moderate | Thiazole N acts as a strong ligand for Heme-Fe; Oxazole O is a poor ligand.[1] |
| Metabolic Stability | Variable (S-oxidation risk) | High | High | Thiazole S is a soft nucleophile, susceptible to oxidation; Oxazole is harder/more stable.[1] |
| H-Bonding | Weak Acceptor | Moderate Acceptor | Strong Acceptor | Oxazoles may improve water solubility via better H-bond acceptance.[1] |
| Aromaticity | High | Lower | High | Affects pi-stacking interactions in the binding pocket.[1] |
Deep Dive: The CYP3A4 Interaction Mechanism
The defining feature of 2-(chloromethyl)-4-isopropylthiazole derivatives is their interaction with Cytochrome P450 3A4.[1]
-
Mechanism: The thiazole nitrogen (sp2) possesses a lone pair that can coordinate directly to the ferric (Fe3+) state of the heme in the CYP active site.[1]
-
Result: This creates a "Type II" spectral change and often results in Mechanism-Based Inhibition (MBI) or potent reversible inhibition.[1]
-
Strategic Choice: If your goal is boosting (like Ritonavir), the thiazole is essential.[1] If your goal is a clean safety profile (no DDIs), the thiazole is a liability and should likely be swapped for an oxazole or blocked sterically.
Visualizing the Assessment Workflow
The following diagram outlines the logical decision tree for assessing these derivatives, integrating the new NITMA safety checks with standard ADME profiling.
Caption: Integrated assessment workflow for thiazole derivatives, prioritizing the critical NITMA safety screen before functional ADME profiling.
Experimental Protocols
To ensure data integrity and reproducibility, use the following self-validating protocols.
Protocol A: CYP3A4 Time-Dependent Inhibition (TDI) Assay
Purpose: To determine if the thiazole derivative causes irreversible inactivation of CYP3A4 (Mechanism-Based Inhibition).[1]
Reagents:
-
Pooled Human Liver Microsomes (HLM) (0.5 mg/mL final).[1]
-
Probe Substrate: Testosterone (200 µM) or Midazolam (5 µM).[1]
-
NADPH Regenerating System.[1]
-
Test Compound: 2-(chloromethyl)-4-isopropylthiazole derivative (0.1 – 50 µM).[1]
-
Positive Control: Ritonavir (Known MBI) or Troleandomycin.[1]
Procedure:
-
Pre-incubation (Inactivation Step): Incubate Test Compound with HLM +/- NADPH for 30 minutes at 37°C.
-
Control: Incubate without NADPH to distinguish MBI from reversible inhibition.[1]
-
-
Dilution (Activity Step): Dilute the pre-incubation mixture 1:10 into a secondary mixture containing the Probe Substrate (Midazolam) and excess NADPH.
-
Measurement: Monitor the formation of the metabolite (1'-hydroxymidazolam) via LC-MS/MS after 5-10 minutes.
-
Data Analysis: Calculate the
(maximal inactivation rate) and (concentration at half-maximal inactivation).-
Interpretation: A significant shift in IC50 between the +/- NADPH pre-incubation indicates time-dependent inhibition, characteristic of thiazole-heme coordination.[1]
-
Protocol B: Microsomal Metabolic Stability
Purpose: To assess the lability of the isopropyl group and thiazole ring.
Procedure:
-
Incubate compound (1 µM) with HLM (0.5 mg/mL) at 37°C.
-
Sample at t = 0, 5, 15, 30, 45, 60 min.
-
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
Analysis: Plot ln(% remaining) vs. time.
-
Calculation:
. -
Causality Check: If stability is low, look for S-oxidation products (+16 Da) or Isopropyl hydroxylation (+16 Da) in the mass spectrum.[1]
Mechanism of Action Diagram
The following diagram illustrates the specific interaction between the thiazole moiety and the CYP heme, which is the core differentiator of this scaffold.
Caption: Structural mechanism of CYP3A4 inhibition.[1] The thiazole nitrogen coordinates with the Heme Iron, blocking the catalytic cycle.
References
-
FDA Center for Drug Evaluation and Research. (2024, October 28).[1] Emerging Scientific and Technical Information on Ritonavir: Nitrosamine Impurity (NITMA).[1][2] U.S. Food and Drug Administration.[1][2] [Link]
-
Sevrioukova, I. F., & Poulos, T. L. (2010).[1] Structure-Based Inhibitor Design for Evaluation of a CYP3A4 Pharmacophore Model. Journal of Medicinal Chemistry, 53(13), 4880–4887.[1] [Link]
-
Zhou, S., et al. (2005).[1] Mechanism-Based Inhibition of Cytochrome P450 3A4 by Therapeutic Drugs.[1][3][4] Clinical Pharmacokinetics, 44, 279–304.[1] [Link]
-
Alghamdi, S., et al. (2022).[1] Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles. Molecules, 27(9), 2709.[1][5] [Link]
-
Mohammad, H., et al. (2015).[1][6] Evaluation of metabolic stability of thiazole compound 3, verapamil, and warfarin in dog liver microsomes.[6][7] PLoS ONE.[1] [Link]
Sources
- 1. Ritonavir - Wikipedia [en.wikipedia.org]
- 2. fda.gov [fda.gov]
- 3. Clinical outcomes and management of mechanism-based inhibition of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rjptonline.org [rjptonline.org]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. plos.figshare.com [plos.figshare.com]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
2-(CHLOROMETHYL)-4-ISOPROPYLTHIAZOLE proper disposal procedures
This guide outlines the operational disposal procedures for 2-(Chloromethyl)-4-isopropylthiazole .
Executive Summary: Immediate Action Protocol
2-(Chloromethyl)-4-isopropylthiazole is a high-energy alkylating agent. It presents two primary risks during disposal:
-
Delayed Pressurization: The chloromethyl group hydrolyzes in the presence of moisture (even atmospheric humidity) to release Hydrogen Chloride (HCl) gas. Tightly capped waste containers containing unquenched material can explode.
-
Alkylating Toxicity: As a reactive alkyl halide, it can alkylate DNA and proteins. It must be chemically deactivated (quenched) before entering general waste streams or handled as high-hazard waste.
Status: DO NOT dispose of down the drain. DO NOT mix with oxidizers (bleach/nitric acid). Primary Disposal Path: Chemical Incineration (via licensed contractor). Pre-Disposal Stabilization: Quench with Aqueous Sodium Thiosulfate + Sodium Bicarbonate .
Part 1: Chemical Profile & Hazard Assessment
Understanding the Structure-Activity Relationship (SAR) is critical for safe handling. The "chloromethyl" moiety is the functional driver of both its utility in synthesis and its hazard in disposal.
| Feature | Specification | Operational Implication |
| Chemical Name | 2-(Chloromethyl)-4-isopropylthiazole | Note: The isomer 4-(Chloromethyl)-2-isopropylthiazole is also common. Verify your specific structure; disposal logic applies to both. |
| Functional Group | Alkyl Chloride (-CH₂Cl) on Thiazole ring | Highly Electrophilic. Reacts rapidly with nucleophiles (water, amines, thiols). |
| Reactivity | Hydrolysis Sensitive | Reacts with water to form HCl gas and the corresponding alcohol. Lachrymator (causes tearing). |
| RCRA Waste Codes | D001 (Ignitable), D002 (Corrosive) | Not explicitly P- or U-listed, but exhibits characteristic hazards. |
| Flash Point | ~62–92°C (Estimate) | Combustible. Keep away from heat sources. |
Part 2: Pre-Disposal Stabilization (The "Quench" Protocol)
Expert Insight: Direct disposal of the pure chemical into a waste drum is dangerous due to potential HCl off-gassing. The following "Self-Validating" quenching protocol converts the reactive alkyl chloride into a non-volatile, non-toxic thiosulfate ester (Bunte salt).
Reagents Required:
-
Solution A: Sodium Thiosulfate (
), 10% w/v aqueous solution. -
Solution B: Sodium Bicarbonate (
), saturated aqueous solution (to buffer pH). -
Solvent: Acetone or Ethanol (to solubilize the thiazole).
Step-by-Step Quenching Workflow:
-
Dissolution: Dissolve the waste 2-(Chloromethyl)-4-isopropylthiazole in a minimal amount of acetone.
-
Buffering: Add an equal volume of Solution B (Bicarbonate) .
-
Why? The reaction releases HCl. Bicarbonate neutralizes the acid, preventing the pH from dropping too low (which would cause thiosulfate to decompose into toxic
gas).
-
-
Quenching: Slowly add Solution A (Thiosulfate) with stirring. Use a 20-fold molar excess of thiosulfate relative to the thiazole.
-
Reaction:
-
-
Validation (The "Self-Check"):
-
Allow the mixture to stir for 12–24 hours in a fume hood.
-
Check pH; if acidic (< pH 7), add more bicarbonate.
-
Visual Check: The solution should be clear to slightly cloudy (precipitated salts). If a separate organic layer persists, add more acetone and stir longer.
-
-
Final Disposal: The resulting mixture is now a non-volatile aqueous waste containing thiosulfate esters. Label as "Deactivated Organic Waste" and ship for incineration.
Part 3: Disposal Decision Logic
The following diagram illustrates the decision-making process for spills versus routine waste, ensuring compliance and safety.
Caption: Operational workflow for segregating and treating 2-(Chloromethyl)-4-isopropylthiazole waste streams.
Part 4: Regulatory & Logistics
Waste Labeling Requirements
Regardless of quenching, the waste container must be labeled according to your local EHS and EPA guidelines.
-
Constituents: List "2-(Chloromethyl)-4-isopropylthiazole" (or "Deactivated Thiazole Derivatives"), Acetone, Water, Sodium Thiosulfate.
-
Hazard Warnings:
-
If Unquenched: "DANGER: CORROSIVE, LACHRYMATOR, REACTIVE."
-
If Quenched: "WARNING: IRRITANT, FLAMMABLE LIQUID (due to acetone)."
-
Container Compatibility
-
Recommended: Amber Glass or High-Density Polyethylene (HDPE).
-
Prohibited: Metal containers (aluminum/steel) due to potential HCl generation causing corrosion and hydrogen embrittlement.
-
Cap: Use a vented cap (pressure-relief cap) if available, especially if the waste was recently generated, to prevent over-pressurization from slow hydrolysis.
References
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 61808: 2-Isopropyl-4-methylthiazole (Related Structure/Isomer Data). Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed and Characteristic Wastes (D001, D002). Retrieved from [Link]
- Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
-
Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
